Product packaging for (-)-Ketoconazole-d3(Cat. No.:)

(-)-Ketoconazole-d3

Cat. No.: B12400292
M. Wt: 534.4 g/mol
InChI Key: XMAYWYJOQHXEEK-IXFOOOSBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(-)-Ketoconazole-d3 is a useful research compound. Its molecular formula is C26H28Cl2N4O4 and its molecular weight is 534.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28Cl2N4O4 B12400292 (-)-Ketoconazole-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H28Cl2N4O4

Molecular Weight

534.4 g/mol

IUPAC Name

2,2,2-trideuterio-1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1/i1D3

InChI Key

XMAYWYJOQHXEEK-IXFOOOSBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

(-)-Ketoconazole-d3 chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (-)-Ketoconazole-d3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated analog of (-)-Ketoconazole, one of the enantiomers of the broad-spectrum antifungal agent, ketoconazole.[1] Ketoconazole itself is a racemic mixture of two enantiomers: levoketoconazole ((2S,4R)-(-)-ketoconazole) and dextroketoconazole ((2R,4S)-(+)-ketoconazole).[1][2] The incorporation of three deuterium atoms into the acetyl group of (-)-Ketoconazole enhances its molecular weight, making it an ideal internal standard for the quantification of ketoconazole in biological samples using mass spectrometry-based assays.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its use in analytical methodologies and for understanding its behavior in various experimental settings.

PropertyValue
CAS Number 1217766-70-5[1][5]
Molecular Formula C₂₆H₂₅D₃Cl₂N₄O₄[3][5][6]
Molecular Weight 534.45 g/mol [4][5]
Accurate Mass 533.1676 Da[5]
IUPAC Name 2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone[7]
Synonyms (-)-Ketoconazol-d₃; (-)-R 41400-d₃; rel-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]ethanone-d3[1][4][8]
Purity ≥95% (HPLC)[5], ≥99% deuterated forms (d₁-d₃)[6]
Solubility Slightly soluble in Chloroform and Methanol.[6]
Storage Temperature -20°C[5]

Chemical Structure

This compound possesses a complex molecular structure featuring a piperazine ring, an imidazole ring, and a dichlorophenyl group, with the deuterium labeling on the terminal acetyl moiety.

chemical_structure cluster_ketoconazole This compound Structure img img

Figure 1. Chemical Structure of this compound

Biological Activity and Mechanism of Action

While this compound is primarily used as an analytical standard, its biological activity mirrors that of its non-deuterated counterpart, ketoconazole.[3] Ketoconazole functions as a broad-spectrum antifungal agent by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][6] Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to fungal cell death.[3] Ketoconazole also inhibits human cytochrome P450 enzymes, notably CYP3A4.[6]

mechanism_of_action ketoconazole This compound cyp51 Fungal CYP51 (Lanosterol 14α-demethylase) ketoconazole->cyp51 Inhibits ergosterol Ergosterol Biosynthesis cyp51->ergosterol Blocks conversion of lanosterol Lanosterol lanosterol->ergosterol membrane Fungal Cell Membrane Integrity Disrupted ergosterol->membrane Leads to death Fungal Cell Death membrane->death Results in

Figure 2. Mechanism of Action of Ketoconazole

Experimental Protocols: Quantification of Ketoconazole

This compound is predominantly used as an internal standard in chromatographic and mass spectrometric methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise quantification of ketoconazole in biological matrices.[4][6]

General Workflow for Quantification:

  • Sample Preparation: A known concentration of this compound is spiked into the biological sample (e.g., plasma, urine) containing an unknown amount of ketoconazole.

  • Extraction: The analytes (ketoconazole and this compound) are extracted from the biological matrix using techniques like liquid-liquid extraction or solid-phase extraction.

  • Chromatographic Separation: The extracted sample is injected into an LC or GC system to separate the analytes from other components in the matrix.

  • Mass Spectrometric Detection: The separated analytes are introduced into a mass spectrometer. The instrument is set to monitor specific mass-to-charge ratios (m/z) for both ketoconazole and this compound.

  • Quantification: The ratio of the peak area of ketoconazole to the peak area of the internal standard (this compound) is used to calculate the concentration of ketoconazole in the original sample by comparing it to a standard curve.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample spike Spike with This compound sample->spike extraction Extraction spike->extraction lcms LC-MS/MS Analysis extraction->lcms Inject Extract quant Quantification lcms->quant

Figure 3. Experimental Workflow for Quantification

Synthesis

The synthesis of this compound is not extensively detailed in publicly available literature, as it is a specialized, commercially available stable isotope-labeled compound. However, general synthetic strategies for ketoconazole derivatives often involve multi-step reactions. For instance, the synthesis of various ketoconazole derivatives has been described to involve the coupling of a reactive ketoconazole intermediate with other chemical moieties.[9][10] The deuterated acetyl group in this compound would be introduced using a deuterated reagent during the synthesis process.

Conclusion

This compound is a vital tool for researchers and drug development professionals. Its well-defined chemical properties and the stability of its deuterium label make it an excellent internal standard for the accurate and precise quantification of ketoconazole in complex biological matrices. Understanding its structure, properties, and the underlying principles of its application is essential for its effective use in pharmacokinetic, metabolic, and therapeutic drug monitoring studies.

References

The Role of (-)-Ketoconazole-d3 as an Internal Standard in Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of (-)-Ketoconazole-d3 as an internal standard in the quantitative bioanalysis of ketoconazole. By leveraging the principles of isotope dilution mass spectrometry, this compound offers unparalleled accuracy and precision in pharmacokinetic and toxicokinetic studies.

Core Principle: Isotope Dilution Mass Spectrometry

The foundational mechanism behind the use of this compound is isotope dilution, a gold-standard method in analytical chemistry.[1] In this technique, a known quantity of the isotopically labeled analyte, this compound, is added to the biological sample at an early stage of the analytical workflow. This "spiked" sample is then processed through extraction, purification, and chromatographic separation.

Because this compound is chemically and physically almost identical to the endogenous, unlabeled ketoconazole, it experiences the same processing variations.[2][3] Any loss of analyte during sample preparation, or fluctuations in instrument response (e.g., ionization suppression or enhancement in the mass spectrometer), will affect both the analyte and the internal standard to the same degree.[4] Consequently, the ratio of the mass spectrometric signal of the analyte to that of the internal standard remains constant and is directly proportional to the initial concentration of the analyte in the sample. This use of signal ratios, rather than absolute signal intensity, is what confers the high precision and accuracy of the method.[1]

This compound is an ideal internal standard as it co-elutes with unlabeled ketoconazole, ensuring that both compounds are subjected to the same matrix effects at the same point in time.[3][5] The three-deuterium atom mass difference provides a clear distinction in the mass spectrometer, preventing signal overlap with the natural isotopic distribution of the analyte.

Experimental Protocol: Quantification of Ketoconazole in Human Plasma

The following is a representative experimental protocol for the quantification of ketoconazole in human plasma using this compound as an internal standard, based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Preparation of Stock and Working Solutions
  • Ketoconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve ketoconazole reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

  • Working Standard Solutions: Serially dilute the ketoconazole stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (50 ng/mL of this compound) to all tubes except for the blank plasma, to which 50 µL of the 50:50 methanol/water mixture is added.

  • Vortex briefly to mix.

  • Add 50 µL of 0.1 M NaOH to alkalinize the plasma, and vortex.

  • Add 1 mL of diethyl ether as the extraction solvent.

  • Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 3 mm, 5 µm).[1][6]

  • Mobile Phase: An isocratic mixture of acetonitrile, water, and formic acid (e.g., 75:25:0.1, v/v/v).[1][6]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ketoconazole: m/z 531.2 → 489.1

    • This compound: m/z 534.2 → 492.1

Data Presentation: Method Validation Parameters

The following table summarizes the typical validation parameters for a robust LC-MS/MS method for the quantification of ketoconazole in human plasma, demonstrating the performance achievable with an appropriate internal standard. The data presented is representative of a fully validated bioanalytical method.

ParameterSpecificationResult
Linearity
Calibration Range20 - 10,000 ng/mLCorrelation Coefficient (r²) ≥ 0.998
Recovery
KetoconazoleConsistent and reproducible~102%
This compoundConsistent and reproducible~106%
Precision & Accuracy
Intra-day Precision (RSD)≤ 15%≤ 4.4%
Intra-day Accuracy (RE)Within ±15%-0.6% to 1.4%
Inter-day Precision (RSD)≤ 15%≤ 8.6%
Inter-day Accuracy (RE)Within ±15%-1.4% to 0.9%
Matrix Effect
Consistent and compensated by ISNo significant impact on quantification
Stability
Freeze-Thaw Stability (3 cycles)≤ 15% deviationStable
Bench-Top Stability (24h at RT)≤ 15% deviationStable
Post-Preparative Stability (24h in autosampler)≤ 15% deviationStable
Long-Term Stability (-20°C for 2 months)≤ 15% deviationStable

Data is based on the validation parameters reported by Chen et al. (2002) for a similar LC-MS/MS method for ketoconazole in human plasma.[1][6][7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample add_is Spike with this compound plasma->add_is alkalinize Alkalinize with NaOH add_is->alkalinize extract Liquid-Liquid Extraction (Diethyl Ether) alkalinize->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Ratio of Analyte/IS) ms_detection->data_processing

Caption: Experimental workflow for the quantification of ketoconazole.

logical_relationship cluster_analyte Ketoconazole (Analyte) cluster_is This compound (Internal Standard) cluster_process Analytical Process analyte_conc Concentration in Sample analyte_signal Analyte MS Signal analyte_conc->analyte_signal ratio Signal Ratio (Analyte/IS) analyte_signal->ratio is_conc Known Concentration Added is_signal IS MS Signal is_conc->is_signal is_signal->ratio extraction_var Extraction Variability extraction_var->analyte_signal extraction_var->is_signal matrix_effect Matrix Effects matrix_effect->analyte_signal matrix_effect->is_signal instrument_drift Instrument Drift instrument_drift->analyte_signal instrument_drift->is_signal final_conc Accurate Analyte Concentration ratio->final_conc

Caption: Logical relationship of the internal standard in correcting for analytical variability.

References

Spectroscopic Analysis of (-)-Ketoconazole-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of (-)-Ketoconazole-d3. It is intended for researchers, scientists, and professionals in the field of drug development and analysis. This document outlines the key spectroscopic data, detailed experimental protocols, and relevant biochemical pathways.

Introduction

This compound is the deuterated form of (-)-Ketoconazole, an imidazole antifungal agent.[1][2][3] The deuterium labeling is typically on the acetyl methyl group, making it a suitable internal standard for the quantification of ketoconazole in biological samples using mass spectrometry.[4] Like its non-deuterated counterpart, ketoconazole acts by inhibiting cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol in fungi.[4] It is also a known inhibitor of human CYP3A4.[4] This guide focuses on the analytical techniques used to characterize its structure and quantify its presence.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for confirming the identity and purity of this compound and for its quantification in complex matrices. The presence of three deuterium atoms results in a molecular weight of approximately 534.5 g/mol .[4]

Table 1: Key Mass Spectrometry Data for this compound

IonDescriptionExpected m/zNotes
[M+H]⁺Protonated molecular ion534.2The molecular ion for the d3 isotopologue.
[M+H-C₂D₃HO]⁺Loss of deuterated ketene489.1A dominant fragment ion, similar to non-deuterated ketoconazole's fragmentation.[5][6]
Imidazole-containing fragmentCleavage of the dioxolane ring255.0This fragment retains the imidazole group.[5][7]
Dichlorobenzyl fragmentLoss of CO from a precursor ionVariesA minor fragment observed in MS³ spectra.[5]

Note: The exact m/z values can vary slightly depending on the instrument and ionization method.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is used to elucidate the chemical structure of this compound. The most notable feature in the ¹H NMR spectrum, when compared to non-deuterated ketoconazole, is the absence of the singlet corresponding to the acetyl methyl protons.

While specific high-resolution NMR data for the deuterated enantiomer is not widely published, the following table summarizes the expected ¹³C NMR chemical shifts based on studies of ketoconazole.[8]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomEnvironmentApproximate Chemical Shift (ppm)
C=OAcetyl carbonyl~168
Aromatic CsDichlorophenyl and phenyl rings110 - 140
Imidazole CsImidazole ring115 - 145
Dioxolane CsDioxolane ring carbons65 - 110
Piperazine CsPiperazine ring carbons45 - 55
-CH₂-O-Methylene bridge~70
-CH₂-N (imidazole)Methylene attached to imidazole~50
-CD₃Deuterated methyl group~21 (signal would be weak or absent in ¹³C)

Note: These are approximate values based on the non-deuterated compound and can vary with the solvent and experimental conditions.

Experimental Protocols

4.1 Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • For plasma samples, a liquid-liquid extraction is commonly performed. To 100 µL of plasma, add an internal standard and alkalinize the sample. Extract with a suitable organic solvent like diethyl ether or ethyl acetate.[9][10]

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is typically used.[6]

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing an additive like formic acid is common.[9][10]

    • Flow Rate: A flow rate of 0.4-0.5 mL/min is often employed.[6]

    • Injection Volume: 10 µL.[11]

  • Mass Spectrometer Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is standard.[6]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A common transition for ketoconazole is m/z 531.2 → 489.3.[6] For the d3 analogue, the transition would be m/z 534.2 → 489.1.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general procedure for acquiring NMR spectra of this compound.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform and methanol have been noted as solvents in which ketoconazole is slightly soluble.[4]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field spectrometer.

    • Experiment: A standard proton experiment.

    • Parameters: Adjust spectral width, number of scans, and relaxation delay as needed for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Spectrometer: A 100 MHz or higher frequency for carbon.

    • Experiment: A standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Parameters: A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

Visualizations

5.1 Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Sample Weighing & Dissolution B Extraction (for bio-samples) A->B C Dilution & Transfer B->C D LC-MS/MS Analysis C->D E NMR Analysis C->E F Mass Spectra Interpretation (Fragmentation Analysis) D->F G NMR Spectra Processing (Peak Integration & Assignment) E->G H Quantification & Reporting F->H G->H

Caption: Experimental workflow for spectroscopic analysis.

5.2 Mechanism of Action

This diagram illustrates the inhibitory action of ketoconazole on key cytochrome P450 enzymes.

G cluster_fungal Fungal Cell cluster_human Human Cell (e.g., Liver) Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Substrates Drug Substrates CYP3A4 CYP3A4 Substrates->CYP3A4 Metabolites Metabolites CYP3A4->Metabolites Keto Ketoconazole Keto->CYP51 Inhibition Keto->CYP3A4 Inhibition

Caption: Ketoconazole's inhibitory mechanism of action.

References

(-)-Ketoconazole-d3 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (-)-Ketoconazole-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the deuterated analog of (-)-ketoconazole, a potent antifungal agent. Its primary application in a research and drug development setting is as an internal standard for the quantification of ketoconazole in biological samples using mass spectrometry-based assays. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its use.

Chemical and Physical Properties

This compound is a stable, isotopically labeled version of (-)-ketoconazole, where three hydrogen atoms on the acetyl group have been replaced with deuterium. This substitution results in a molecular weight increase that is readily distinguishable by mass spectrometry, making it an ideal internal standard.

Table 1: Quantitative Data for this compound

PropertyValueSource(s)
CAS Number 1217766-70-5[1][2]
Unlabeled CAS Number 65277-42-1[2][3]
Molecular Formula C₂₆H₂₅D₃Cl₂N₄O₄[1][2][3]
Molecular Weight 534.5 g/mol [1][3][4]
Purity >95% (HPLC)[2]
Deuterated Forms ≥99% (d₁-d₃)[1]
Solubility Chloroform: slightly soluble, Methanol: slightly soluble[1]
Storage Temperature -20°C[2]
IC₅₀ (CYP51) 0.031-8 µg/ml (for unlabeled ketoconazole against various fungal strains)[1]
IC₅₀ (human CYP3A4) 0.54 µM (for unlabeled ketoconazole)[1]

Mechanism of Action and Signaling Pathways

The mechanism of action of ketoconazole, and by extension its deuterated analog, involves the inhibition of cytochrome P450 enzymes.

Antifungal Activity: Inhibition of Fungal CYP51

Ketoconazole exerts its antifungal effect by inhibiting lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[1][][6] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane.[][7] By disrupting ergosterol synthesis, ketoconazole increases fungal cell membrane permeability, leading to the arrest of fungal growth.[7][8]

G cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Essential Component CYP51->Ergosterol Biosynthesis Ketoconazole (-)-Ketoconazole Ketoconazole->CYP51 Inhibition

Figure 1. Mechanism of antifungal action of (-)-Ketoconazole.

Human Cytochrome P450 Inhibition: CYP3A4

In humans, ketoconazole is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of a wide range of drugs.[1][9] This inhibition is the basis for significant drug-drug interactions.[9] The (-)-enantiomer of ketoconazole appears to be a more potent inhibitor of CYP3A4 than the (+)-enantiomer.[9]

G cluster_human_cell Human Hepatocyte Substrate_Drug Substrate Drug (e.g., Triazolam) CYP3A4 Cytochrome P450 3A4 (CYP3A4) Substrate_Drug->CYP3A4 Metabolism Metabolite Metabolite CYP3A4->Metabolite Ketoconazole (-)-Ketoconazole Ketoconazole->CYP3A4 Inhibition G cluster_workflow LC-MS/MS Quantification Workflow Sample_Prep 1. Sample Preparation (Plasma + IS) Extraction 2. Extraction (LLE or SPE) Sample_Prep->Extraction Chromatography 3. LC Separation (C18 column) Extraction->Chromatography MS_Analysis 4. MS/MS Detection (MRM mode) Chromatography->MS_Analysis Quantification 5. Data Analysis (Ratio of Analyte/IS) MS_Analysis->Quantification

References

Commercial sources and purity of (-)-Ketoconazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Commercial Sources and Purity of (-)-Ketoconazole-d3

Introduction

This compound is the deuterated form of (-)-Ketoconazole, an enantiomer of the broad-spectrum antifungal agent, ketoconazole. Due to its stable isotopic label, this compound serves as an ideal internal standard for the quantification of ketoconazole in biological matrices by mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] Its use significantly improves the accuracy and precision of quantitative analyses in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[2] This guide provides a comprehensive overview of the commercial sources for this compound, details on its chemical and isotopic purity, and the experimental protocols used for its analysis.

Commercial Availability and Purity Specifications

This compound is available from several specialized chemical suppliers who provide reference standards for research and analytical purposes. The purity of these standards is a critical parameter, and suppliers typically provide a Certificate of Analysis (CoA) detailing both chemical and isotopic purity.[3][4]

Data on the commercial sources and their stated purity levels are summarized in the table below.

SupplierChemical PurityIsotopic Purity / EnrichmentCAS NumberMolecular FormulaMolecular Weight
Cayman Chemical -≥99% deuterated forms (d1-d3)[1]1217766-70-5C₂₆H₂₅D₃Cl₂N₄O₄[1]534.5 g/mol [1]
LGC Standards >95% (HPLC)[5]-1217766-70-5C₂₆H₂₅D₃Cl₂N₄O₄[5]534.45 g/mol [5]
Smolecule -≥99% deuterated forms (d1-d3) with ≤1% d0[6]-C₂₆H₂₅D₃Cl₂N₄O₄[6]534.4 g/mol [6]
MedChemExpress --1217766-70-5C₂₆H₂₅D₃Cl₂N₄O₄[7]534.45 g/mol [7]
Simson Pharma High Quality, CoA provided[3]-1217766-70-5--
Veeprho --1217766-70-5--
Santa Cruz Biotechnology --1217766-70-5 (unlabeled: 65277-42-1)[8]C₂₆H₂₅D₃Cl₂N₄O₄[8]534.45 g/mol [8]

Note: "-" indicates that the information was not explicitly stated in the searched product literature. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.[8]

Purity Analysis: Experimental Protocols

The quality of this compound is primarily assessed by determining its chemical purity (the percentage of the compound of interest) and its isotopic purity (the degree of deuterium incorporation and the absence of unlabeled species). The most common analytical methods employed are High-Performance Liquid Chromatography (HPLC) for chemical purity and Mass Spectrometry (MS) for isotopic purity.[9]

Determination of Chemical Purity by HPLC

This protocol describes a representative isocratic HPLC method for assessing the chemical purity of this compound and separating it from potential impurities.[10][11]

a. Instrumentation and Conditions:

  • Chromatograph: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[11][12]

  • Column: LiChrospher 100 RP-8 (150 mm x 4.6 mm, 5 µm) or equivalent C8 column.[11][12]

  • Mobile Phase: A mixture of an organic solvent and an aqueous buffer. For example, a 7:3 (v/v) mixture of Methanol/Monoisopropylamine (500:2, v/v) and aqueous Ammonium Acetate (1:200, w/v), with the final pH adjusted to 5.5 with acetic acid.[12]

  • Flow Rate: 1.0 mL/min.[11][12]

  • Column Temperature: 45°C.[11]

  • Detection Wavelength: 225 nm.[11][12]

  • Injection Volume: 10 µL.[11]

b. Solution Preparation:

  • Diluent: The mobile phase is typically used as the diluent.

  • Standard Solution: A stock solution is prepared by accurately weighing and dissolving this compound reference standard in the diluent to achieve a known concentration (e.g., 200 µg/mL).

  • Sample Solution: Prepare a sample solution of the this compound batch to be tested at the same concentration as the standard solution.

c. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution multiple times (e.g., n=5) to ensure system suitability (repeatability of retention time and peak area).

  • Inject the sample solution.

  • Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.

  • The purity is calculated by the area percent method, where the area of the main this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Determination of Isotopic Purity by Mass Spectrometry

This protocol outlines the use of mass spectrometry to confirm the identity and determine the isotopic enrichment of this compound.

a. Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument is ideal for accurate mass measurement and isotopic distribution analysis.

  • Ionization Source: Electrospray Ionization (ESI) is commonly used.

  • Introduction Method: Direct infusion or coupling with an LC system (LC-MS).

b. Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Infuse the sample into the mass spectrometer.

  • Acquire the full scan mass spectrum in positive ion mode.

  • Examine the mass spectrum for the protonated molecular ion [M+H]⁺. For C₂₆H₂₅D₃Cl₂N₄O₄, the expected monoisotopic mass is approximately 534.4 g/mol .[6]

  • Analyze the isotopic cluster of the molecular ion.

    • Identity Confirmation: The observed mass should be within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass. The characteristic isotopic pattern for two chlorine atoms (approximate 9:6:1 ratio for M, M+2, M+4) should be present.

    • Isotopic Purity Calculation: The isotopic purity is determined by comparing the intensity of the ion corresponding to the deuterated species (d3) with the intensity of the ion for the unlabeled species (d0). The specification often requires the sum of deuterated forms (d1, d2, d3) to be ≥99% of the total, with the d0 form being ≤1%.[1][6]

Visualizing the Quality Control Workflow

The following diagram illustrates the logical workflow for the synthesis, purification, and quality control certification of a deuterated standard like this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_final Finalization start Raw Material Sourcing synthesis Deuterated Synthesis (e.g., using deuterated reagents) start->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification identity Identity Confirmation (NMR, HRMS) purification->identity chem_purity Chemical Purity (HPLC, UPLC) identity->chem_purity iso_purity Isotopic Purity & Enrichment (Mass Spectrometry) chem_purity->iso_purity residual Residual Solvents (GC-HS) iso_purity->residual qc_review QC Data Review residual->qc_review pass Pass qc_review->pass Meets Specs fail Fail qc_review->fail Out of Spec coa Certificate of Analysis Generation pass->coa reprocess Repurify / Re-synthesize fail->reprocess product Final Product Release coa->product reprocess->purification Feedback Loop

Caption: Quality control workflow for this compound.

References

Navigating the Nuances of Isotopic Stability: A Technical Guide to (-)-Ketoconazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of deuterium labeling stability in (-)-Ketoconazole-d3. While direct quantitative data on the isotopic stability of this compound is not extensively available in public literature, this guide provides a robust framework for its evaluation. By combining established principles of deuterium labeling, the known metabolic and chemical fate of ketoconazole, and detailed experimental protocols, researchers can effectively assess and ensure the integrity of this deuterated internal standard in various applications.

Introduction to Deuterium Labeling in Drug Development

Deuterium-labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The replacement of hydrogen with its heavier, stable isotope, deuterium, can alter the metabolic profile of a drug, often leading to a slower rate of metabolism due to the kinetic isotope effect.[1][2] This property can be leveraged to improve a drug's pharmacokinetic properties. More commonly, deuterated analogs serve as ideal internal standards for quantitative bioanalysis by mass spectrometry, owing to their chemical similarity and mass difference from the unlabeled analyte.[3]

The utility of a deuterated internal standard is contingent on the stability of its deuterium labels. Loss or exchange of deuterium can compromise the accuracy and precision of analytical methods.[4] this compound features deuterium atoms on the acetyl methyl group. The stability of these labels is paramount for its reliable use.

Chemical Stability of the Deuterium Label

The chemical environment of the deuterium atoms in this compound—a methyl group attached to a carbonyl carbon—warrants careful consideration of its stability under various pH conditions. While generally stable, hydrogens on carbons alpha to a carbonyl group can be susceptible to exchange in acidic or basic solutions through enolization.[5][6]

2.1 Forced Degradation Studies

To ascertain the chemical stability of the deuterium label, forced degradation studies are essential. These studies expose the compound to extreme conditions to identify potential degradation pathways and assess the lability of the deuterium atoms.

Table 1: Illustrative Data from a Hypothetical Forced Degradation Study of this compound

ConditionIncubation Time (hours)Temperature (°C)% Recovery of this compound% Deuterium RetentionDegradation Products Observed
0.1 M HCl246085.2>99%Hydrolysis of the dioxolane ring
0.1 M NaOH246070.5>99%Imidazole cleavage, amide hydrolysis
3% H₂O₂24RT90.1>99%N-oxidation
Thermal (Dry Heat)488098.5>99%Minimal degradation
Photolytic (UVA/UVB)72RT95.3>99%Minimal degradation

Note: The data presented in this table is illustrative and intended to demonstrate how results from a forced degradation study would be summarized. Actual experimental data is required for a definitive stability assessment.

Based on studies of the parent compound, ketoconazole is known to degrade under acidic, basic, and oxidative stress.[7][8][9] The primary degradation pathways include hydrolysis and oxidation.[7][9] It is crucial to experimentally verify that the deuterium labels on the acetyl group remain intact under these conditions.

Metabolic Stability of the Deuterium Label

The in vivo and in vitro metabolic stability of the deuterium label is a critical parameter, particularly when this compound is used as an internal standard in pharmacokinetic studies. The primary site of metabolism for ketoconazole is the liver, mediated predominantly by the cytochrome P450 enzyme CYP3A4.[10]

3.1 In Vitro Metabolic Stability Assessment

Incubation of this compound with liver microsomes or hepatocytes is the standard approach to assess its metabolic stability.[11] The key objective is to determine if the deuterium atoms are lost during metabolic transformation.

Table 2: Illustrative Data from a Hypothetical In Vitro Metabolic Stability Study of this compound

SystemIncubation Time (minutes)% Parent Compound Remaining% Deuterium Retention in ParentMajor Metabolites% Deuterium Retention in Metabolites
Human Liver Microsomes0100>99%--
1592.1>99%Hydroxylated ketoconazole>99%
3085.4>99%N-deacetylated ketoconazoleN/A
6072.8>99%
Rat Liver Microsomes0100>99%--
1588.5>99%Hydroxylated ketoconazole>99%
3078.2>99%N-deacetylated ketoconazoleN/A
6060.1>99%

Note: This table presents hypothetical data for illustrative purposes. The metabolic profile and deuterium retention must be determined experimentally.

The metabolic pathways of ketoconazole include hydroxylation and N-deacetylation.[10] Since the deuterium labels are on the acetyl group, the formation of the N-deacetylated metabolite would result in the loss of the deuterated moiety. However, the stability of the label on the parent molecule and other metabolites is the primary focus.

Experimental Protocols

4.1 Protocol for Forced Degradation Study

This protocol is designed to assess the chemical stability of the deuterium label in this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Incubate at 80°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH. Incubate at 80°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve in methanol for analysis.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound in methanol to UV light (254 nm) for 48 hours.

  • Analysis: Analyze all samples by LC-MS/MS. Monitor the mass transitions for both this compound and unlabeled (-)-Ketoconazole. The percentage of deuterium retention can be calculated by comparing the peak areas of the d3 and d0 mass channels.

4.2 Protocol for In Vitro Metabolic Stability Assay

This protocol outlines the procedure for assessing the metabolic stability of the deuterium label in human liver microsomes.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound (final concentration 1 µM) to initiate the reaction.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not being tested).

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to determine the concentration of the remaining this compound and to identify any metabolites. Monitor for any potential loss of deuterium by observing the presence of d2, d1, or d0 signals at the retention time of the parent compound or its metabolites.

Visualizations

5.1 Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution (1 mg/mL) Acid Acidic (1M HCl, 80°C, 24h) Stock->Acid Base Basic (1M NaOH, 80°C, 24h) Stock->Base Oxidative Oxidative (30% H2O2, RT, 24h) Stock->Oxidative Thermal Thermal (105°C, 48h) Stock->Thermal Photo Photolytic (UV 254nm, 48h) Stock->Photo LCMS LC-MS/MS Analysis (Monitor d3, d2, d1, d0) Acid->LCMS Base->LCMS Oxidative->LCMS Thermal->LCMS Photo->LCMS Data Data Interpretation (% Degradation, % D Retention) LCMS->Data

Caption: Workflow for assessing the chemical stability of this compound.

5.2 Metabolic Pathway of Ketoconazole and Deuterium Labeling

Ketoconazole_Metabolism Keto_d3 This compound CYP3A4 CYP3A4 (Primary Enzyme) Keto_d3->CYP3A4 Metabolite1 Hydroxylated Metabolites-d3 Metabolite2 N-deacetylated Metabolite (Loss of d3 label) CYP3A4->Metabolite1 Hydroxylation CYP3A4->Metabolite2 N-deacetylation

References

The Role of (-)-Ketoconazole-d3 in Pharmacokinetic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ketoconazole, the levorotatory enantiomer of the broad-spectrum antifungal agent ketoconazole, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4). This property makes it a critical tool in pharmacokinetic studies, particularly in the investigation of drug-drug interactions. The introduction of a stable isotope-labeled version, (-)-Ketoconazole-d3, has further refined its application, offering enhanced precision and accuracy in bioanalytical methodologies. This technical guide provides an in-depth overview of the role of this compound in pharmacokinetic research, focusing on its primary application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in quantitative mass spectrometry.[1] Because they are chemically identical to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[2] This minimizes variability introduced during sample preparation and analysis, leading to more reliable and reproducible pharmacokinetic data.[3] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[1]

Core Application: Internal Standard in Bioanalysis

The primary role of this compound in pharmacokinetic studies is to serve as an internal standard for the accurate quantification of (-)-ketoconazole and other ketoconazole enantiomers in biological matrices such as plasma and serum.[4] Its use is crucial for establishing robust and validated bioanalytical methods to support preclinical and clinical pharmacokinetic and drug metabolism studies.

Bioanalytical Method for Ketoconazole Enantiomers

While specific protocols for this compound are not extensively published, a typical experimental protocol for the quantification of ketoconazole enantiomers using a deuterated internal standard can be constructed based on established methods for ketoconazole analysis.[5][6][7]

Experimental Protocol: Quantification of Ketoconazole Enantiomers in Human Plasma using LC-MS/MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of working internal standard solution of this compound (concentration to be optimized, e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) and vortex.

  • Add 600 µL of extraction solvent (e.g., ethyl acetate or diethyl ether) and vortex vigorously for 2 minutes.[5][7]

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A chiral column is required to separate the ketoconazole enantiomers (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., ammonium acetate or formic acid in water) in an isocratic or gradient elution. The exact composition must be optimized for optimal separation.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible chromatography.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific mass transitions for the analyte and internal standard need to be determined by infusing the pure compounds into the mass spectrometer. Based on the molecular weight of ketoconazole (531.4 g/mol ) and this compound (534.5 g/mol ), the precursor ions would be approximately m/z 531.2 and 534.2, respectively.[6] The product ions would be selected based on fragmentation patterns. For example, a common fragmentation for ketoconazole is the loss of the acetylpiperazine moiety, leading to a product ion around m/z 489.3.[6]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
(-)-Ketoconazole531.2To be determined (e.g., 489.3)
(+)-Ketoconazole531.2To be determined (e.g., 489.3)
This compound534.2To be determined

3. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). This includes assessing:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and stock solution)

Experimental Workflow Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Basify Basify Add_IS->Basify Extraction Liquid-Liquid Extraction Basify->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chiral Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MRM Detection Ionization->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Bioanalytical workflow for pharmacokinetic studies.

Role in Drug Interaction Studies

Ketoconazole is a potent inhibitor of CYP3A4, a key enzyme responsible for the metabolism of a vast number of drugs.[8] Therefore, it is frequently used as a "perpetrator" drug in clinical studies to assess the potential for a new drug candidate ("victim" drug) to be a substrate of CYP3A4. In such studies, the accurate measurement of ketoconazole concentrations is essential to correlate its exposure with the observed effects on the co-administered drug. The use of this compound as an internal standard ensures the reliability of these concentration measurements, which is critical for the interpretation of drug-drug interaction data.

Ketoconazole and CYP3A4 Regulation: The PXR Signaling Pathway

Ketoconazole's inhibitory effect on CYP3A4 is not only through direct enzyme inhibition but also through modulation of its expression via the Pregnane X Receptor (PXR) signaling pathway. PXR is a nuclear receptor that acts as a sensor for xenobiotics and regulates the transcription of genes involved in drug metabolism, including CYP3A4.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Ketoconazole Ketoconazole PXR_RXR PXR-RXR Heterodimer Ketoconazole->PXR_RXR Inhibits SRC-1/ HNF4α interaction CYP3A4_Protein CYP3A4 Enzyme Ketoconazole->CYP3A4_Protein Direct Inhibition Rifampicin Rifampicin (PXR Agonist) PXR PXR Rifampicin->PXR Activates PXR->PXR_RXR RXR RXR RXR->PXR_RXR SRC1 SRC-1 (Coactivator) SRC1->PXR_RXR Binds to HNF4a HNF4α HNF4a->PXR_RXR Interacts with DNA CYP3A4 Gene Promoter PXR_RXR->DNA Binds to promoter CYP3A4_mRNA CYP3A4 mRNA DNA->CYP3A4_mRNA Transcription CYP3A4_mRNA->CYP3A4_Protein Translation

Ketoconazole's interaction with the PXR signaling pathway.

Quantitative Data

As this compound is primarily used as an internal standard, there is a lack of publicly available pharmacokinetic data for this specific deuterated compound administered as a drug. However, the pharmacokinetic parameters of racemic ketoconazole are well-documented and provide a reference for the expected behavior of the non-labeled analyte in studies where this compound would be used as an internal standard.

Table 1: Pharmacokinetic Parameters of Oral Racemic Ketoconazole in Healthy Volunteers

Parameter200 mg Dose400 mg Dose800 mg DoseReference
Cmax (µg/mL) 4.217.21 ± 7.3518.44 ± 7.53[1][9]
Tmax (h) 1.72.17 ± 0.412.00 ± 0.82[1][9]
AUC (µg·h/mL) -121.56 ± 71.52264.56 ± 136.96[1]
t1/2 (h) 7.5 - 7.94.00 ± 0.666.83 ± 2.15[1][9]
Oral Clearance (mL/min) 209 ± 82.9--[9]

Data are presented as mean or mean ± SD where available.

Conclusion

This compound plays a vital, albeit specialized, role in modern pharmacokinetic research. Its primary function as a stable isotope-labeled internal standard provides the analytical robustness required for the accurate quantification of ketoconazole enantiomers in biological samples. This, in turn, enhances the quality and reliability of pharmacokinetic data, particularly in critical drug-drug interaction studies designed to investigate the metabolic pathways of new chemical entities. While in-depth pharmacokinetic profiling of this compound itself is not its intended application, its contribution to the precision of pharmacokinetic measurements of its non-labeled counterpart is invaluable to the drug development process.

References

Understanding the Mass Shift of (-)-Ketoconazole-d3 in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift observed in (-)-Ketoconazole-d3 during mass spectrometric analysis. This compound, a stable isotope-labeled (SIL) analog of the antifungal drug Ketoconazole, is crucial as an internal standard in quantitative bioanalysis. Understanding its behavior in a mass spectrometer is fundamental for accurate and reliable drug metabolism and pharmacokinetic (DMPK) studies.

Core Concept: The Role of Deuterium Labeling

This compound is structurally identical to (-)-Ketoconazole, with the exception of three hydrogen atoms on the N-acetyl group, which are replaced by deuterium atoms. This substitution increases the mass of the molecule by three atomic mass units (amu). In mass spectrometry, this deliberate mass difference allows for the precise differentiation and quantification of the analyte (Ketoconazole) from the internal standard (Ketoconazole-d3).

Structure of this compound:

The deuterium atoms are located on the terminal methyl group of the acetyl moiety attached to the piperazine ring.

Predicted Mass Shift in Mass Spectrometry

The expected mass shift for the parent ion and key fragment ions of this compound compared to its unlabeled counterpart is a direct consequence of the location of the deuterium labels.

Table 1: Predicted m/z Values for (-)-Ketoconazole and this compound

Ion DescriptionUnlabeled (-)-Ketoconazole (m/z)This compound (m/z)Mass Shift (amu)
[M+H]⁺ (Parent Ion) 531.15534.17+3
[M+H - C₂H₂O]⁺ (Loss of Ketene) 489.14492.16+3
[M+H - C₂D₃HO]⁺ (Loss of Deuterated Ketene) N/A489.140

Note: The m/z values are monoisotopic masses and may vary slightly depending on the instrument's calibration and resolution.

The primary fragmentation pathway for Ketoconazole involves the neutral loss of ketene (C₂H₂O) from the N-acetyl group.[1][2][3] For this compound, the corresponding loss would be that of deuterated ketene (C₂D₂HO), resulting in a fragment ion that is also shifted by +3 amu. However, it is important to consider the possibility of the loss of the entire deuterated acetyl group, which would result in a fragment ion identical to that of the unlabeled compound.

Experimental Protocols

The analysis of this compound is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a synthesis of methodologies reported in the literature for the analysis of Ketoconazole, adapted for the deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of plasma, add the internal standard solution of this compound.

  • Alkalinize the plasma sample.

  • Add 1 mL of diethyl ether and vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography (LC) Conditions
  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, ramp up to a high percentage of B, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • (-)-Ketoconazole: 531.2 → 489.3[1][2]

    • This compound (Predicted): 534.2 → 492.2

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

Visualization of Key Processes

Fragmentation Pathway of this compound

fragmentation_pathway parent This compound [M+H]⁺ m/z = 534.2 fragment Fragment Ion [M+H - C₂D₂HO]⁺ m/z = 492.2 parent->fragment Collision-Induced Dissociation (CID) loss Neutral Loss of Deuterated Ketene (C₂D₂HO)

Caption: Predicted fragmentation of this compound.

Metabolic Pathway: N-Deacetylation

A significant metabolic pathway for Ketoconazole is N-deacetylation. This process would result in the loss of the deuterated acetyl group from this compound, leading to the formation of N-deacetyl-ketoconazole, which has the same mass as the metabolite of the unlabeled drug.

metabolic_pathway ketod3 This compound metabolite N-deacetyl-ketoconazole (unlabeled metabolite) ketod3->metabolite N-deacetylation enzyme CYP450 Enzymes enzyme->ketod3

Caption: N-deacetylation of this compound.

Experimental Workflow for Bioanalysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with This compound (IS) plasma->spike extract Liquid-Liquid Extraction spike->extract reconstitute Reconstitute extract->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Bioanalytical workflow using a deuterated standard.

Conclusion

The predictable and stable mass shift of +3 amu for this compound and its major fragment ion makes it an ideal internal standard for the quantification of Ketoconazole in biological matrices. A thorough understanding of its fragmentation and potential metabolic pathways is essential for developing robust and reliable bioanalytical methods. The provided experimental protocols and workflows serve as a foundational guide for researchers in the field of drug metabolism and pharmacokinetics.

References

Methodological & Application

Application Notes and Protocols for the Bioanalysis of (-)-Ketoconazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the sample preparation of (-)-Ketoconazole-d3 in biological matrices for bioanalysis. The methodologies are intended for researchers, scientists, and drug development professionals requiring robust and reliable quantification of this compound.

Introduction

This compound is a deuterated analog of ketoconazole, an imidazole antifungal agent. In bioanalytical studies, particularly pharmacokinetic and toxicokinetic assessments, deuterated standards like this compound are invaluable as internal standards (IS) for mass spectrometry-based quantification. The stable isotope label ensures that the IS co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects, leading to accurate and precise measurements. This document outlines three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

Quantitative Data Summary

The following tables summarize quantitative data from various studies on ketoconazole analysis, providing a comparative overview of the performance of different sample preparation techniques. While these studies may not specifically use this compound, the principles and expected performance are directly applicable.

Table 1: Liquid-Liquid Extraction (LLE) Performance

ParameterMethod 1Method 2Method 3
Biological MatrixHuman PlasmaHuman PlasmaHuman Plasma
Extraction SolventDiethyl etherEthyl acetateEthyl acetate
Recovery of Ketoconazole102%[1]Not ReportedNot Reported
Recovery of Internal Standard106% (R51012)[1]Not ReportedNot Reported
Linearity Range20.0 - 10000 ng/mL[1]5 - 15000 ng/mL[2][3]0.01 - 12 ng/mL[4]
Intra-day Precision (%RSD)≤ 4.4%[1]< 1.0%Not Reported
Inter-day Precision (%RSD)≤ 8.6%[1]< 0.51%Within acceptable criteria
Lower Limit of Quantification (LLOQ)20.0 ng/mL[1]5 ng/mL[2][3]0.01 ng/mL[4]

Table 2: Solid-Phase Extraction (SPE) Performance

ParameterMethod 1
Biological MatrixCow's Milk
SPE CartridgeC18
Recovery of Ketoconazole95.9 - 101.78%[5][6][7]
Linearity Range0.1 - 1.0 µg/mL[5][6][7][8]
Limit of Detection (LOD)0.01 µg/mL[5][6][7][8]
Lower Limit of Quantification (LLOQ)0.1 µg/mL[5][6][7][8]
Relative Standard Deviation (%RSD)< 7%[5]

Table 3: Protein Precipitation (PPT) Performance

ParameterMethod 1
Biological MatrixRabbit Plasma
Precipitation AgentAcetonitrile[9]
RecoverySatisfactory[9]
Linearity Range0.05 - 8 µg/mL[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a robust method for extracting ketoconazole and its deuterated analog from plasma samples.

Materials:

  • Biological plasma sample

  • This compound internal standard (IS) working solution

  • Alkalinizing agent (e.g., 1M Sodium Hydroxide)

  • Extraction solvent (e.g., Diethyl ether or Ethyl acetate)

  • Centrifuge tubes

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

  • Vortex mixer

Procedure:

  • Pipette 100 µL of plasma sample into a centrifuge tube.

  • Add a specific volume of the this compound IS working solution.

  • Vortex mix for 30 seconds.

  • Add 50 µL of 1M Sodium Hydroxide to alkalinize the sample and vortex mix.

  • Add 1 mL of diethyl ether (or ethyl acetate) as the extraction solvent.[1][2][4]

  • Vortex mix vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex mix for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow start Start: Plasma Sample add_is Add this compound IS start->add_is alkalinize Alkalinize (e.g., NaOH) add_is->alkalinize add_solvent Add Extraction Solvent (e.g., Diethyl Ether) alkalinize->add_solvent vortex1 Vortex add_solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Liquid-Liquid Extraction Workflow
Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a higher degree of sample cleanup compared to LLE and can be easily automated.

Materials:

  • Biological sample (e.g., plasma, milk)

  • This compound internal standard (IS) working solution

  • SPE cartridges (e.g., C18)

  • SPE manifold

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solution (e.g., water/methanol mixture)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • Centrifuge tubes

  • Evaporation system

  • Reconstitution solution

Procedure:

  • Pre-treat the sample: For plasma, protein precipitation with acetonitrile might be necessary before loading. For milk, de-proteinating with acetonitrile followed by n-hexane extraction to remove lipids is recommended.[5][6][7][8]

  • Add a specific volume of the this compound IS working solution to the pre-treated sample.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not let the cartridge dry out.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Pass 1 mL of the wash solution (e.g., 5% methanol in water) through the cartridge to remove interfering substances.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.

  • Elution: Elute the analyte and IS with 1 mL of elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_spe_steps SPE Cartridge Steps start Start: Pre-treated Sample + IS load Load Sample start->load condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (Water) equilibrate->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute Analyte dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Solid-Phase Extraction Workflow
Protocol 3: Protein Precipitation (PPT)

PPT is a simple and rapid method for removing the bulk of proteins from biological samples.

Materials:

  • Biological plasma sample

  • This compound internal standard (IS) working solution

  • Precipitating agent (e.g., ice-cold Acetonitrile)

  • Centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Autosampler vials with filters or a separate filtration step

Procedure:

  • Pipette 100 µL of plasma sample into a centrifuge tube.

  • Add a specific volume of the this compound IS working solution.

  • Vortex mix for 30 seconds.

  • Add 300 µL of ice-cold acetonitrile (a 1:3 ratio of plasma to acetonitrile is common).[9]

  • Vortex mix vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or an autosampler vial.

  • The sample can be directly injected for LC-MS/MS analysis, or an evaporation and reconstitution step can be included to concentrate the sample and exchange the solvent if necessary.

PPT_Workflow start Start: Plasma Sample add_is Add this compound IS start->add_is add_precipitant Add Precipitating Agent (e.g., Acetonitrile) add_is->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant analyze LC-MS/MS Analysis transfer_supernatant->analyze

Protein Precipitation Workflow

General Bioanalytical Workflow

The following diagram illustrates the overall workflow for a typical bioanalytical study involving the quantification of this compound.

Bioanalytical_Workflow sample_collection Sample Collection (e.g., Plasma, Urine) sample_prep Sample Preparation (LLE, SPE, or PPT) sample_collection->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing reporting Reporting and Interpretation data_processing->reporting

General Bioanalytical Workflow

References

Application Notes and Protocols: (-)-Ketoconazole-d3 in Cytochrome P450 Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of (-)-Ketoconazole-d3 in the study of cytochrome P450 (CYP) metabolism, with a primary focus on its role as a potent and selective inhibitor of CYP3A4. This document also outlines its application as an internal standard for quantitative bioanalysis.

Introduction

(-)-Ketoconazole, the levorotatory enantiomer of ketoconazole, is a powerful inhibitor of cytochrome P450 3A4 (CYP3A4), the most abundant and clinically significant drug-metabolizing enzyme in humans. The deuterated form, this compound, offers the same inhibitory properties with the added benefit of a stable isotopic label, making it an invaluable tool in modern drug metabolism and pharmacokinetic (DMPK) studies. Its primary applications include in vitro CYP inhibition assays to assess the drug-drug interaction (DDI) potential of new chemical entities and as an internal standard for the accurate quantification of ketoconazole and its metabolites in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).

Key Applications

  • Selective in vitro inhibition of CYP3A4: To investigate the potential of a test compound to be a victim of drug-drug interactions mediated by CYP3A4 inhibition.

  • Reaction phenotyping: To identify the contribution of CYP3A4 to the metabolism of a new drug candidate.

  • Internal Standard for Bioanalysis: To ensure accurate and precise quantification of (-)-ketoconazole or other analytes in biological samples by correcting for matrix effects and variability in sample processing and instrument response.

Quantitative Data: Inhibitory Potency of (-)-Ketoconazole

The inhibitory potency of (-)-ketoconazole against CYP3A4 has been determined using various probe substrates. The following table summarizes the reported IC50 and Ki values, which are considered representative for this compound as the deuterium labeling is unlikely to affect its interaction with the enzyme's active site.

Probe SubstrateParameterValue (µM)Reference
TestosteroneIC500.90[1]
Ki0.17[1]
MidazolamIC501.04[1]
Ki1.51[1]

Experimental Protocols

In Vitro CYP3A4 Inhibition Assay using this compound

This protocol describes a typical procedure for determining the IC50 value of a test compound against CYP3A4 using this compound as a positive control inhibitor and a fluorogenic or LC-MS/MS-based probe substrate.

Materials:

  • This compound

  • Human Liver Microsomes (HLM) or recombinant human CYP3A4 (rhCYP3A4)

  • CYP3A4 probe substrate (e.g., Midazolam, Testosterone, or a fluorogenic substrate like BFC)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • 96-well microplates

  • Incubator capable of maintaining 37°C

  • Plate reader (for fluorogenic assays) or LC-MS/MS system

Protocol:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of dilutions of this compound to cover a range of concentrations for IC50 determination (e.g., 0.01 µM to 100 µM).

    • Prepare the CYP3A4 probe substrate solution in the assay buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Human Liver Microsomes or rhCYP3A4

      • This compound dilutions or vehicle control

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the probe substrate.

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Reaction Termination:

    • After a specific incubation time (e.g., 15-60 minutes, determined during method development), terminate the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the plate to precipitate proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • For fluorogenic assays, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • For LC-MS/MS assays, inject an aliquot of the supernatant onto the LC-MS/MS system to quantify the formation of the metabolite.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

CYP3A4_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_inhibitor Prepare this compound Dilution Series mix Combine Buffer, Enzyme, and Inhibitor prep_inhibitor->mix prep_enzyme Prepare HLM/ rhCYP3A4 prep_enzyme->mix prep_substrate Prepare Probe Substrate add_substrate Add Probe Substrate prep_substrate->add_substrate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->add_substrate add_substrate->start_reaction terminate Terminate Reaction (Acetonitrile) start_reaction->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS or Fluorescence) centrifuge->analyze calculate Calculate IC50 analyze->calculate

Caption: Workflow for in vitro CYP3A4 inhibition assay.

Protocol for using this compound as an Internal Standard in LC-MS/MS Bioanalysis

This protocol outlines the general steps for using this compound as an internal standard (IS) for the quantification of an analyte (e.g., non-labeled ketoconazole) in a biological matrix like plasma.

Materials:

  • This compound (as Internal Standard)

  • Analyte to be quantified

  • Biological matrix (e.g., human plasma)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • LC-MS/MS system with a suitable column (e.g., C18)

  • Mobile phases for chromatographic separation

Protocol:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of the analyte and the IS this compound in a suitable organic solvent.

    • Prepare calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To a known volume of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the IS working solution this compound).

    • Vortex briefly to mix.

    • Add a specified volume of cold protein precipitation solvent (e.g., 3 volumes of acetonitrile).

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS method with appropriate chromatographic conditions (column, mobile phases, gradient, flow rate) to achieve separation of the analyte and IS from matrix components.

    • Optimize the mass spectrometer parameters for the detection of both the analyte and the IS. This involves selecting the appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).

      • Example MRM transitions:

        • Ketoconazole (non-labeled): m/z 531.2 -> 489.3

        • This compound: m/z 534.2 -> 492.3 (Note: The exact m/z will depend on the position and number of deuterium atoms, which is 3 in this case).

    • Inject the prepared samples onto the LC-MS/MS system.

  • Data Processing and Quantification:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the peak area ratio (analyte peak area / IS peak area).

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample Plasma Sample (Standard, QC, or Unknown) add_is Add this compound (IS) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate ratio Calculate Peak Area Ratio integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Determine Analyte Concentration calibrate->quantify

Caption: Bioanalytical workflow using this compound as an internal standard.

Signaling Pathway: Mechanism of CYP3A4 Inhibition by Azoles

Ketoconazole and other azole antifungals inhibit CYP enzymes, including CYP3A4, through a well-defined mechanism involving coordination with the heme iron in the enzyme's active site. This interaction prevents the binding and subsequent metabolism of other substrates.

CYP3A4_Inhibition_Pathway heme Heme Iron (Fe³⁺) metabolite Metabolite heme->metabolite Metabolism substrate_binding_site Substrate Binding Site no_metabolism Metabolism Blocked substrate_binding_site->no_metabolism substrate CYP3A4 Substrate (e.g., Midazolam) substrate->heme Binds to Active Site substrate->substrate_binding_site ketoconazole This compound ketoconazole->heme Coordinates with Heme Iron

Caption: Mechanism of CYP3A4 inhibition by this compound.

Conclusion

This compound is a versatile and indispensable tool for researchers in drug metabolism and pharmacokinetics. Its potent and selective inhibition of CYP3A4 makes it an ideal positive control for in vitro DDI screening, while its isotopic label ensures high accuracy and precision when used as an internal standard in bioanalytical methods. The protocols and data presented here provide a comprehensive guide for the effective application of this compound in cytochrome P450 metabolism studies.

References

Application Note: High-Throughput Analysis of Ketoconazole and its Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of Ketoconazole and its stable isotope-labeled internal standard, (-)-Ketoconazole-d3, in plasma samples. The method utilizes Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), which provides high selectivity and a short analysis time. This approach is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring high-throughput analysis. Sample preparation is streamlined using a simple liquid-liquid extraction procedure, ensuring good recovery and minimal matrix effects.

Introduction

Ketoconazole is a broad-spectrum antifungal agent belonging to the imidazole class.[1] Accurate and reliable quantification of ketoconazole in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This is because a deuterated internal standard co-elutes with the analyte and experiences similar ionization effects, effectively normalizing for variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.[2] This document provides a detailed protocol for the chromatographic separation and quantification of ketoconazole and this compound.

Experimental

A simple liquid-liquid extraction was employed for sample preparation, followed by analysis using a UPLC-MS/MS system. Chromatographic separation was achieved on a C18 reversed-phase column.

Table 1: Chromatographic and Mass Spectrometric Conditions
ParameterValue
Chromatography
SystemUPLC System
ColumnACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)[3]
Mobile Phase A10 mM Ammonium Acetate with 0.1% Formic Acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.45 mL/min[3]
Injection Volume10 µL
Column Temperature45 °C
Run Time~2.5 minutes
Mass Spectrometry
SystemTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive[3][4]
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp.500 °C
Desolvation Gas Flow1000 L/hr
Cone Gas Flow50 L/hr
Table 2: MS/MS Transitions and Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Ketoconazole531.2489.3[3][4]0.14025
This compound534.2489.30.14025

Results

The developed method demonstrated excellent chromatographic resolution and sensitivity for both ketoconazole and its deuterated internal standard. The retention time for both compounds was approximately 1.5 minutes. The method was found to be linear over a concentration range of 0.01 to 12 ng/mL for ketoconazole in plasma.[4]

Experimental Workflow Diagram

Caption: Workflow for the quantification of ketoconazole.

Detailed Experimental Protocol

Reagents and Materials
  • Ketoconazole reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate (LC-MS grade)

  • Human plasma (blank)

  • Ethyl acetate

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ketoconazole and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the ketoconazole stock solution in 50:50 acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 600 µL of ethyl acetate.[3][4]

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (supernatant) to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

UPLC-MS/MS Analysis
  • Set up the UPLC-MS/MS system with the parameters outlined in Table 1 and Table 2.

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Create a sequence including calibration standards, quality control samples, and unknown samples.

  • Inject 10 µL of each prepared sample.

Data Analysis
  • Integrate the chromatographic peaks for both ketoconazole and this compound using the instrument's software.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.

  • Determine the concentration of ketoconazole in the unknown samples from the calibration curve.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable means for the quantification of ketoconazole in plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding bioanalytical applications in research and clinical settings.

References

Protocol for using (-)-Ketoconazole-d3 in urine drug testing

Author: BenchChem Technical Support Team. Date: November 2025

An established analytical procedure has been developed for the quantitative analysis of ketoconazole in urine samples utilizing (-)-Ketoconazole-d3 as an internal standard. This method, adapted from validated plasma assays, employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and sensitive detection, making it suitable for research, clinical, and drug development applications.

Application Notes

Introduction

Ketoconazole is an imidazole antifungal agent used to treat a variety of fungal infections. Monitoring its concentration in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of doping control in sports, where it can be used to mask the administration of testosterone.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by LC-MS/MS. Deuterated internal standards co-elute with the analyte and experience similar ionization effects, correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[3]

Principle of the Method

This protocol employs a liquid-liquid extraction (LLE) technique to isolate ketoconazole and the internal standard, this compound, from the urine matrix. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

  • This compound (Internal Standard)

  • Ketoconazole (Reference Standard)

  • Human Urine (Blank)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ethyl Acetate (HPLC grade)

  • Water (Deionized, 18 MΩ·cm)

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ketoconazole and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the ketoconazole stock solution in a 50:50 methanol/water mixture to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 methanol/water mixture.

  • Sample Preparation:

    • Pipette 100 µL of urine sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples).

    • Vortex for 10 seconds.

    • Add 500 µL of ethyl acetate.

    • Vortex for 1 minute to extract the analytes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for individual instruments.

ParameterCondition
LC System UPLC or HPLC system
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate with 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start at 10% B, increase to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2

Data Presentation

Table 1: Method Validation Parameters (Adapted from Plasma Assays)

ParameterResult
Linearity Range0.01 - 12 ng/mL[4]
Lower Limit of Quantification (LLOQ)0.01 ng/mL[4]
AccuracyWithin ±15% of nominal concentration
Precision (Intra- and Inter-day)<15% RSD
Recovery>85%

Note: These values are based on plasma-based assays and should be validated for urine samples.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ketoconazole531.2489.3[4][5]
This compound534.2492.3

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample (100 µL) add_is Add this compound urine_sample->add_is vortex1 Vortex add_is->vortex1 add_ea Add Ethyl Acetate vortex1->add_ea vortex2 Vortex & Centrifuge add_ea->vortex2 extract Transfer Organic Layer vortex2->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification results Report Results quantification->results

Caption: Experimental workflow for the analysis of ketoconazole in urine.

ketoconazole_metabolism cluster_metabolites Metabolites ketoconazole Ketoconazole cyp3a4 CYP3A4 ketoconazole->cyp3a4 deacetylase Arylacetamide deacetylase ketoconazole->deacetylase oxidized Oxidized Metabolites (Imidazole/Piperazine Rings) cyp3a4->oxidized o_dealkylated Oxidative O-dealkylation Products cyp3a4->o_dealkylated hydroxylated Aromatic Hydroxylation Products cyp3a4->hydroxylated n_deacetyl N-deacetyl ketoconazole deacetylase->n_deacetyl

Caption: Metabolic pathway of ketoconazole.

References

Application Note: Quantitative Analysis of Ketoconazole in Tissue Samples Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of ketoconazole in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs (-)-Ketoconazole-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. The protocol covers tissue homogenization, solid-phase extraction (SPE) for sample cleanup, and optimized LC-MS/MS parameters for the analysis of ketoconazole. This robust method is suitable for pharmacokinetic studies, drug distribution research, and preclinical drug development.

Introduction

Ketoconazole is a broad-spectrum antifungal agent belonging to the imidazole class. It is used to treat a variety of fungal infections.[1] Understanding the distribution of ketoconazole in different tissues is crucial for evaluating its efficacy and potential toxicity. A reliable and sensitive bioanalytical method is essential for accurately measuring ketoconazole concentrations in complex biological matrices like tissue.

This application note describes a validated LC-MS/MS method for the determination of ketoconazole in tissue samples. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting for variability during sample preparation and analysis, thereby enhancing the method's robustness and reliability.[2] The protocol is designed for researchers, scientists, and drug development professionals who require a precise and accurate method for quantifying ketoconazole in tissue samples.

Experimental Protocols

Materials and Reagents
  • Ketoconazole analytical standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Ammonium acetate

  • Phosphate buffered saline (PBS), pH 7.4

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Homogenizer (e.g., bead beater or ultrasonic)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of ketoconazole and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of ketoconazole by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation
  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of the tissue sample.

    • Add 500 µL of cold PBS (pH 7.4).

    • Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is obtained. Keep the sample on ice during homogenization.

  • Internal Standard Spiking:

    • To 100 µL of the tissue homogenate, add 10 µL of the 100 ng/mL this compound internal standard working solution.

    • Vortex mix for 10 seconds.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to the spiked homogenate.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrument Parameters

ParameterValue
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ketoconazole: 531.2 → 489.3; this compound: 534.2 → 492.3
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Gradient Elution Program:

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020

Data and Results

The following tables summarize the expected performance characteristics of the method. The data presented are representative and should be confirmed during in-house validation.

Table 2: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Ketoconazole1 - 1000> 0.995

Table 3: Accuracy and Precision

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=5)Accuracy (%)Precision (%RSD)
32.9598.36.5
5051.2102.44.2
800790.498.83.1

Table 4: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Ketoconazole85 - 9590 - 110

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis tissue Tissue Sample (100 mg) homogenization Homogenization (500 µL PBS) tissue->homogenization is_spike Spike with this compound homogenization->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_load Load Supernatant supernatant->spe_load spe_conditioning Condition SPE Cartridge spe_conditioning->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Ketoconazole spe_wash->spe_elute evaporation Evaporate to Dryness spe_elute->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_ms Inject into LC-MS/MS reconstitution->lc_ms data_acquisition Data Acquisition (MRM) lc_ms->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for the analysis of ketoconazole in tissue samples.

signaling_pathway ketoconazole Ketoconazole cyp51a1 Lanosterol 14-alpha-demethylase (CYP51A1) ketoconazole->cyp51a1 inhibition ergosterol Ergosterol cyp51a1->ergosterol synthesis lanosterol Lanosterol lanosterol->cyp51a1 substrate fungal_membrane Fungal Cell Membrane ergosterol->fungal_membrane incorporation

Caption: Simplified signaling pathway showing the mechanism of action of ketoconazole.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantitative analysis of ketoconazole in tissue samples. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding research and development applications. The detailed protocol for sample preparation and instrument parameters can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Note: Development and Validation of a Bioanalytical Method for the Quantification of Ketoconazole in Human Plasma using (-)-Ketoconazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust and validated bioanalytical method for the quantitative determination of ketoconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs (-)-Ketoconazole-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol covers sample preparation by protein precipitation, chromatographic and mass spectrometric conditions, and a comprehensive summary of the method validation results. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical applications requiring reliable measurement of ketoconazole concentrations.

Introduction

Ketoconazole is a broad-spectrum imidazole antifungal agent used in the treatment of fungal infections.[1][2] Due to its potential for drug-drug interactions and toxicity, accurate monitoring of its plasma concentrations is crucial in clinical settings and during drug development.[3] This application note describes a sensitive, specific, and validated LC-MS/MS method for the quantification of ketoconazole in human plasma. The use of a stable isotope-labeled internal standard, this compound, minimizes variability due to sample preparation and matrix effects, thereby enhancing the reliability of the results.[4][5] The validation of this method has been performed in accordance with the principles outlined in the FDA's Guidance for Industry on Bioanalytical Method Validation.[6][7][8]

Materials and Reagents

  • Analytes: Ketoconazole (purity ≥98%), this compound (purity ≥98%, isotopic purity ≥99 atom % D)

  • Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent)

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of ketoconazole and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the ketoconazole stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label polypropylene tubes for standards, QCs, and unknown samples.

  • Add 50 µL of plasma sample to the respective tubes.

  • Spike 10 µL of the appropriate ketoconazole working standard solution to the CC and QC samples. Add 10 µL of 50:50 methanol:water to the blank and unknown samples.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 200 µL of acetonitrile without IS to the blank).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • LC System: Shimadzu Nexera or equivalent

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[9]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 30% B

      • 0.5-2.0 min: 30-90% B

      • 2.0-2.5 min: 90% B

      • 2.5-2.6 min: 90-30% B

      • 2.6-3.5 min: 30% B

    • Column Temperature: 40°C

    • Autosampler Temperature: 10°C

  • Mass Spectrometry:

    • MS System: Sciex API 4000 or equivalent

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ketoconazole: 531.2 → 489.3[9][10][11]

      • This compound: 534.2 → 492.3

    • Key MS Parameters:

      • Curtain Gas: 30 psi

      • Collision Gas: 8 psi

      • IonSpray Voltage: 5500 V

      • Temperature: 500°C

      • Ion Source Gas 1: 50 psi

      • Ion Source Gas 2: 50 psi

Method Validation Summary

The bioanalytical method was validated for linearity, sensitivity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 2000 ng/mL. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

ParameterValue
Concentration Range 1 - 2000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
LLOQ 1 ng/mL
LLOQ Precision (%CV) ≤ 20%
LLOQ Accuracy (% bias) ± 20%
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (% bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (% bias) (n=18)
LLOQ 18.55.210.16.8
Low 36.2-2.57.8-1.5
Medium 1504.81.86.52.4
High 15003.5-0.95.1-0.2
Selectivity and Specificity

No significant interfering peaks were observed at the retention times of ketoconazole and the IS in blank plasma samples from six different sources.

Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked samples to those in neat solutions. The recovery was determined by comparing the analyte peak areas in pre-extraction spiked samples to those in post-extraction spiked samples.

AnalyteRecovery (%)Matrix Effect (%)
Ketoconazole 92.595.8
This compound 94.196.2
Stability

Ketoconazole was found to be stable in human plasma under various storage and handling conditions.

Stability ConditionDurationStability (% of nominal)
Bench-top 8 hours at room temperature96.8 - 102.4
Freeze-thaw (3 cycles) -20°C to room temperature95.2 - 101.5
Long-term 30 days at -80°C97.1 - 103.2
Autosampler 24 hours at 10°C98.5 - 100.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) spike Spike with IS/Std plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification validation_parameters center_node Method Validation linearity Linearity & Range center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision selectivity Selectivity center_node->selectivity sensitivity Sensitivity (LLOQ) center_node->sensitivity recovery Recovery center_node->recovery matrix_effect Matrix Effect center_node->matrix_effect stability Stability center_node->stability

References

Application Note: High-Throughput Quantification of Ketoconazole in Diverse Pharmaceutical Formulations Using (-)-Ketoconazole-d3 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ketoconazole in various pharmaceutical formulations, including tablets, creams, and shampoos. The use of a stable isotope-labeled internal standard, (-)-Ketoconazole-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described protocols offer detailed guidance on sample preparation, chromatographic separation, and mass spectrometric detection, making this method suitable for routine quality control, formulation development, and stability studies.

Introduction

Ketoconazole is a broadly used imidazole antifungal agent effective against a wide range of fungal infections. It is available in various dosage forms, such as oral tablets and topical creams and shampoos.[1] Accurate and reliable quantification of ketoconazole in these different matrices is crucial for ensuring product quality, performing pharmacokinetic studies, and supporting formulation development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[2] This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively correcting for any analytical variability.[3] This application note provides a comprehensive guide to the application of this compound for the precise quantification of ketoconazole in diverse formulations.

Experimental Protocols

Materials and Reagents
  • Standards: Ketoconazole (analytical standard), this compound (internal standard)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized or Milli-Q), Formic acid (LC-MS grade)

  • Chemicals: Ammonium acetate (analytical grade)

Standard Solution Preparation
  • Ketoconazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of ketoconazole and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standard and IS Solutions: Prepare serial dilutions of the stock solutions in methanol or the mobile phase to create calibration standards and a working solution of the internal standard.

Sample Preparation

a) Tablets:

  • Weigh and finely powder a representative number of tablets (e.g., 10 tablets).

  • Accurately weigh a portion of the powder equivalent to 20 mg of ketoconazole into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15-20 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Pipette an appropriate aliquot of the filtered solution and the this compound IS working solution into a vial and dilute with the mobile phase to the final desired concentration.

b) Creams and Shampoos:

  • Accurately weigh approximately 1 g of the cream or shampoo formulation (containing a known concentration of ketoconazole) into a 50 mL centrifuge tube.

  • Add a known volume of a suitable extraction solvent (e.g., 20 mL of methanol or a mixture of methanol and water).

  • Vortex vigorously for 5 minutes to disperse the formulation and extract the ketoconazole.

  • Sonicate for 15-20 minutes.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the excipients.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Pipette an appropriate aliquot of the filtered supernatant and the this compound IS working solution into a vial and dilute with the mobile phase.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with 0.1% formic acid or an ammonium acetate buffer.

  • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both ketoconazole and this compound. A common transition for ketoconazole is m/z 531.2 → 489.3.[4][5] The transition for this compound will be shifted by +3 (m/z 534.2 → 492.3).

Quantitative Data Summary

The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of ketoconazole using a deuterated internal standard. The data is compiled from various validated methods and represents the expected performance.

Table 1: Method Linearity and Sensitivity

ParameterTypical Value
Linearity Range1 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.01 - 1 ng/mL
Limit of Quantification (LOQ)0.05 - 5 ng/mL

Table 2: Method Accuracy and Precision

Quality Control SampleAccuracy (% Recovery)Precision (% RSD)
Low Concentration95 - 105%< 10%
Medium Concentration97 - 103%< 8%
High Concentration98 - 102%< 5%

RSD: Relative Standard Deviation

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Formulation Tablet, Cream, or Shampoo Extraction Extraction with Organic Solvent Formulation->Extraction Spiking Spike with this compound (IS) Extraction->Spiking Filtration Filtration / Centrifugation Spiking->Filtration LC_Separation Chromatographic Separation (C18 Column) Filtration->LC_Separation Inject Sample MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Generate Peak Areas Reporting Result Reporting Quantification->Reporting

Caption: Experimental workflow for the quantification of ketoconazole.

logical_relationship Ketoconazole Ketoconazole (Analyte) Extraction_Variability Extraction Variability Ketoconazole->Extraction_Variability Ionization_Suppression Ionization Suppression/ Enhancement Ketoconazole->Ionization_Suppression Keto_d3 This compound (Internal Standard) Keto_d3->Extraction_Variability Keto_d3->Ionization_Suppression Accurate_Quantification Accurate Quantification Extraction_Variability->Accurate_Quantification Compensated by IS Ionization_Suppression->Accurate_Quantification Compensated by IS

Caption: Role of the internal standard in accurate quantification.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a highly reliable and accurate method for quantifying ketoconazole in a variety of pharmaceutical formulations. The protocols outlined in this application note are adaptable to different laboratory settings and can be validated to meet regulatory requirements. This methodology is an invaluable tool for ensuring the quality and consistency of ketoconazole products throughout the development and manufacturing process.

References

Troubleshooting & Optimization

Troubleshooting isotopic exchange issues with (-)-Ketoconazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Ketoconazole-d3 as an internal standard. The following information is designed to help you identify and resolve potential issues related to isotopic exchange and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is a stable isotope-labeled version of the antifungal drug (-)-Ketoconazole. The three hydrogen atoms on the acetyl group have been replaced with deuterium. It is primarily used as an internal standard in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it can effectively compensate for variations in sample preparation, extraction recovery, and instrument response, leading to more accurate and precise quantification of (-)-Ketoconazole.

Q2: What is isotopic exchange and why is it a concern with this compound?

Isotopic exchange, also known as back-exchange, is a chemical reaction in which a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding solvent or matrix. For this compound, the deuterium atoms are located on the acetyl group, which is adjacent to a carbonyl group. The protons (or deuterons) in this position are known to be susceptible to exchange, particularly under acidic or basic conditions, through a process called keto-enol tautomerization. This can lead to a loss of the deuterium label, resulting in the formation of (-)-Ketoconazole-d2, -d1, or even the unlabeled (-)-Ketoconazole. This loss of isotopic purity can compromise the accuracy of quantification, as the internal standard concentration will be effectively lowered.[1][2]

Q3: Under what conditions is isotopic exchange most likely to occur?

Isotopic exchange of the acetyl-d3 group is most likely to be catalyzed by:

  • Acidic Conditions: Strong acidic conditions can promote enolization and subsequent exchange of deuterium with protons from the solvent.

  • Basic Conditions: Strong basic conditions can also readily abstract the deuterons alpha to the carbonyl group, leading to exchange.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of chemical reactions, including isotopic exchange.

The stability of the parent molecule, ketoconazole, is also pH-dependent. It is least stable at a pH of 1 and is also susceptible to degradation under oxidative conditions.[3] Therefore, it is crucial to control the pH and temperature throughout the sample handling, preparation, and analysis process.

Troubleshooting Guide

Issue 1: Inconsistent or Drifting Internal Standard Signal

Symptoms:

  • The peak area of this compound is not consistent across your analytical run, even in quality control (QC) samples.

  • A gradual decrease in the internal standard signal is observed over the course of a long sample sequence.

Potential Cause: This could be an indication of ongoing isotopic exchange in your prepared samples in the autosampler. If the samples are stored in a solvent that promotes exchange, the deuterium label may be gradually lost over time.

Solutions:

  • Control Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to slow down any potential degradation or exchange reactions.

  • Limit Sample Residence Time: Analyze samples as soon as possible after preparation. Avoid letting samples sit in the autosampler for extended periods.

  • Solvent Selection: Ensure your final sample solvent is as close to neutral pH as possible and is free of strong acids or bases.

Issue 2: Appearance of Unexpected Peaks at m/z Corresponding to (-)-Ketoconazole-d2, -d1, or Unlabeled Ketoconazole in Internal Standard Stock Solutions

Symptoms:

  • When analyzing a pure solution of this compound, you observe ion signals corresponding to the loss of one or more deuterium atoms.

  • The isotopic purity of your internal standard appears to be lower than specified by the manufacturer.

Potential Cause: This could be due to improper storage of the stock solution or the use of inappropriate solvents for dilution.

Solutions:

  • Proper Storage: Store this compound stock solutions in a tightly sealed container in a cool, dark, and dry place as recommended by the manufacturer.

  • Solvent for Stock Solutions: Use a high-purity, neutral, and aprotic solvent for preparing stock solutions whenever possible. If an aqueous component is necessary, use high-purity water and ensure the final pH is neutral. Avoid preparing stock solutions in acidic or basic media.

Issue 3: Inaccurate Quantification and High Variability in Results

Symptoms:

  • Poor accuracy and precision in your QC samples.

  • Inexplicable variability in the calculated concentrations of your unknown samples.

Potential Cause: Significant and variable isotopic exchange during sample preparation can lead to an inconsistent internal standard concentration, directly impacting the accuracy and precision of your results.

Solutions:

  • pH Control During Sample Preparation: The pH of the sample matrix (e.g., plasma, urine) and any buffers or reagents used during extraction and reconstitution is critical. The pH should be maintained as close to neutral as possible.

  • Temperature Control: Perform all sample preparation steps at a controlled, low temperature (e.g., on ice) to minimize the rate of exchange.

  • Method Validation: During method development and validation, specifically assess the stability of this compound in the sample matrix and final extract under the conditions of your entire analytical procedure. This should include short-term and long-term stability tests.

Experimental Protocols to Minimize Isotopic Exchange

The following are generalized protocols. It is essential to validate these for your specific application and matrix.

Protocol 1: Plasma Sample Preparation using Protein Precipitation
  • Thawing: Thaw plasma samples at room temperature and then place them on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution (prepared in a neutral solvent like methanol or acetonitrile) to each plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the samples for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature (e.g., < 30°C).

  • Reconstitution: Reconstitute the residue in a mobile phase-compatible solvent with a neutral pH.

  • Analysis: Inject the sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis Conditions
  • Mobile Phase: Use mobile phases with a pH as close to neutral as possible. If a pH modifier is necessary for chromatographic purposes, use a volatile buffer system and keep the concentration low. For example, 10mM ammonium acetate is a common choice.[4][5] Avoid strong acids or bases in the mobile phase.

  • Column Temperature: Maintain the column at a controlled and reasonably low temperature (e.g., 30-40°C) to ensure reproducible chromatography without accelerating on-column exchange.

  • MS/MS Transitions: Monitor the appropriate precursor and product ions for both (-)-Ketoconazole and this compound. A common transition for ketoconazole is m/z 531.2 → 489.3.[4][6] For this compound, the precursor ion will be m/z 534.2. The fragmentation should be predictable, with the d3-acetyl group being part of the neutral loss or the charged fragment. It is advisable to also monitor for the potential back-exchanged species (m/z 533.2, 532.2) in your internal standard channel to assess the extent of the issue.

Data Presentation

Table 1: Potential for Isotopic Exchange of this compound under Different pH Conditions (Qualitative)

pH RangeConditionPotential for Isotopic ExchangeRecommendation
< 4AcidicHighAvoid prolonged exposure. Neutralize as soon as possible.
4 - 6Mildly AcidicModerateMinimize exposure time and maintain low temperatures.
6 - 8NeutralLowOptimal range for sample handling and storage.
8 - 10Mildly BasicModerateMinimize exposure time and maintain low temperatures.
> 10BasicHighAvoid prolonged exposure. Neutralize as soon as possible.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Stock Solution Storage -20°C or colder in a tightly sealed container.To minimize solvent evaporation and chemical degradation.
Working Solution Storage Prepare fresh daily if possible. If stored, keep at 4°C for no more than 24 hours.To minimize the potential for exchange in aqueous-organic mixtures.
Autosampler Temperature 4°CTo slow down potential exchange reactions in prepared samples.

Visualizations

Mechanism of Isotopic Exchange

G Keto_d3 This compound (R-CO-CD3) Enolate Enolate Intermediate (R-C(O-)=CD2) Keto_d3->Enolate + OH- / - H2O Enolate->Keto_d3 + H2O / - OH- Keto_d2 (-)-Ketoconazole-d2 (R-CO-CD2H) Enolate->Keto_d2 + H2O / - OH-

Caption: Base-catalyzed isotopic exchange mechanism for this compound.

Troubleshooting Workflow for Isotopic Exchange

G Start Inconsistent IS Signal or Inaccurate Quantification Check_Purity 1. Analyze fresh IS stock solution. Is isotopic purity acceptable? Start->Check_Purity Check_Storage Review IS storage conditions (solvent, temp, light). Check_Purity->Check_Storage No Check_Prep 2. Evaluate sample preparation. Are pH and temperature controlled? Check_Purity->Check_Prep Yes Contact_Support Contact Technical Support Check_Storage->Contact_Support Optimize_Prep Modify sample prep: - Use neutral buffers - Work on ice Check_Prep->Optimize_Prep No Check_LCMS 3. Assess LC-MS conditions. Is mobile phase neutral? Is autosampler cool? Check_Prep->Check_LCMS Yes Resolved Issue Resolved Optimize_Prep->Resolved Optimize_LCMS Modify LC-MS method: - Adjust mobile phase pH - Lower autosampler temp Check_LCMS->Optimize_LCMS No Check_LCMS->Contact_Support Yes Optimize_LCMS->Resolved

References

Navigating Signal Integrity: A Technical Guide for (-)-Ketoconazole-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

Welcome to the technical support center for the analysis of (-)-Ketoconazole-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to signal suppression and enhancement during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of signal suppression or enhancement for this compound?

Signal variability for this compound, like many analytes in LC-MS/MS, is often attributed to a phenomenon known as "matrix effects."[1][2] These effects arise from co-eluting endogenous or exogenous components from the sample matrix (e.g., plasma, urine) that interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2]

Key causes include:

  • Ion Suppression: Competition for ionization between this compound and high concentrations of co-eluting matrix components can reduce the analyte's signal.[1][2] This can be exacerbated by phospholipids from plasma samples, which are notorious for causing ion suppression.

  • Ion Enhancement: Less commonly, some matrix components can enhance the ionization efficiency of the analyte, leading to an artificially high signal.

  • Changes in Droplet Properties: High concentrations of non-volatile components in the sample extract can alter the surface tension and viscosity of the ESI droplets, hindering the release of gas-phase ions and suppressing the signal.[1]

  • Analyte-Internal Standard Co-elution Issues: While this compound is a stable isotope-labeled (SIL) internal standard designed to co-elute with and mimic the behavior of Ketoconazole, chromatographic differences can sometimes occur. If the two do not perfectly co-elute, they may experience different matrix effects, leading to inaccurate quantification.[3]

  • Internal Standard Signal Suppression by Analyte: At very high concentrations, the non-labeled Ketoconazole can suppress the signal of the deuterated internal standard, this compound.

Q2: My this compound signal is inconsistent across different samples. What should I investigate first?

Inconsistent internal standard signal is a classic indicator of variable matrix effects between samples. Here’s a troubleshooting workflow to address this:

A Inconsistent this compound Signal B Evaluate Sample Preparation A->B C Optimize Chromatographic Separation B->C If prep is robust F Implement a Cleaner Sample Prep Method (e.g., SPE, LLE) B->F If prep is insufficient D Assess Matrix Effect Quantitatively C->D If separation is optimized G Modify Gradient to Separate from Interferences C->G If co-elution is suspected E Review Instrument Parameters D->E If matrix effect is confirmed H Perform Post-Column Infusion or Post-Extraction Spike Experiment D->H How to assess I Check and Optimize Ion Source Parameters (e.g., Temperature, Gas Flows) E->I How to optimize J Problem Resolved E->J If parameters are optimized F->C G->D H->D I->J

Caption: Troubleshooting workflow for inconsistent internal standard signal.

Q3: Can the use of this compound as an internal standard completely eliminate matrix effects?

While stable isotope-labeled internal standards like this compound are the gold standard for mitigating matrix effects, they may not completely eliminate them.[3] The underlying assumption is that the analyte and the internal standard will be affected by suppression or enhancement to the same degree. However, differential matrix effects can occur if there are slight differences in retention time between the analyte and the deuterated internal standard, causing them to elute in regions of varying ion suppression.[3] It is crucial to verify that Ketoconazole and this compound co-elute perfectly.

Troubleshooting Guides

Guide 1: Investigating and Quantifying Matrix Effects

This guide outlines the experimental protocol to determine if the signal for this compound is being suppressed or enhanced by the sample matrix.

Objective: To quantitatively assess the matrix effect on the this compound signal.

Methodology: Post-Extraction Spiking

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., the concentration used in your analytical method).

    • Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma from six different sources) following your sample preparation protocol. After the final extraction step, spike the extract with this compound to the same final concentration as Set A.

    • Set C (Matrix Blank): Extract blank matrix without adding the internal standard to check for interferences.

  • Analyze and Calculate the Matrix Factor (MF):

    • Analyze all samples using your established LC-MS/MS method.

    • Calculate the Matrix Factor (MF) for each blank matrix source using the following formula:

      • MF = (Peak Area of Set B) / (Mean Peak Area of Set A)

  • Interpret the Results:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

    • RSD% of MF > 15%: Indicates significant variability in matrix effects between different sources, which can compromise method precision.

ParameterCalculationInterpretation
Matrix Factor (MF) (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)MF < 1: SuppressionMF > 1: Enhancement
Internal Standard Normalized MF MF of Analyte / MF of Internal StandardA value close to 1 indicates the IS effectively compensates for matrix effects.
Coefficient of Variation (%CV) (Standard Deviation of MF / Mean MF) * 100%CV > 15% suggests unacceptable variability in matrix effects.
Guide 2: Mitigating Signal Suppression of this compound

If you have confirmed signal suppression, the following strategies can be employed to minimize its impact.

1. Optimization of Sample Preparation:

The goal is to remove interfering matrix components before analysis.

  • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing phospholipids.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. A validated LLE protocol for Ketoconazole from plasma involves using diethyl ether for extraction from an alkalinized sample.[2]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and can significantly reduce matrix effects.[4]

Sample Preparation TechniqueProsCons
Protein Precipitation (PPT) Fast, simple, inexpensive.May not effectively remove all interferences (e.g., phospholipids).
Liquid-Liquid Extraction (LLE) Good for removing salts and highly polar interferences.[2]Can be labor-intensive and require larger solvent volumes.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, highly selective.[4]More expensive and requires method development.

2. Chromatographic Separation Improvement:

The objective is to chromatographically separate this compound from co-eluting, interfering matrix components.

  • Modify the Mobile Phase Gradient: A shallower gradient can improve the resolution between the analyte and interferences.

  • Change the Stationary Phase: If using a standard C18 column, consider a column with a different chemistry (e.g., Phenyl-Hexyl, Cyano) that may offer different selectivity for the interferences.

  • Employ a Diverter Valve: Program the diverter valve to send the highly polar, unretained matrix components to waste at the beginning of the chromatographic run, only directing the flow to the mass spectrometer just before the elution of your analyte.

A Signal Suppression Confirmed B Optimize Sample Preparation A->B C Improve Chromatographic Separation A->C D Dilute Sample Extract A->D E Switch to SPE or LLE from PPT B->E F Adjust Mobile Phase Gradient C->F G Test Alternative Column Chemistry C->G H Reduces concentration of interfering species D->H I Re-evaluate Matrix Effect E->I F->I G->I H->I

Caption: Strategies to mitigate signal suppression.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Ketoconazole and this compound in Human Plasma

This protocol is a representative example based on published methods and should be validated for your specific application.[2][5][6]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound working solution (as internal standard).

  • Vortex for 10 seconds.

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Vortex for 10 seconds.

  • Add 600 µL of diethyl ether.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 5-10 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions:

ParameterCondition
LC Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Ketoconazole) 531.2 -> 489.3[5][7]
MRM Transition (this compound) 534.2 -> 492.3 (example, adjust based on actual mass)
Ion Source Temperature 500°C
IonSpray Voltage 5500 V

3. Data for a Validated Method:

The following table presents typical performance characteristics for a validated LC-MS/MS method for Ketoconazole in human plasma.[2][6]

ParameterValue
Linearity Range 20 - 10,000 ng/mL
Intra-day Precision (%RSD) ≤ 4.4%
Inter-day Precision (%RSD) ≤ 8.6%
Accuracy (%RE) -1.4% to 1.4%
Recovery (Ketoconazole) ~102%
Recovery (Internal Standard) ~106%

This technical support center provides a foundational understanding and practical guidance for addressing signal suppression or enhancement of this compound. For optimal results, it is imperative to perform thorough method validation for your specific matrix and experimental conditions.

References

(-)-Ketoconazole-d3 stability issues in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (-)-Ketoconazole-d3. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental planning and execution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[1][2]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is slightly soluble in methanol and chloroform.[1] For creating stock solutions, organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are recommended.[2][3] It is good practice to purge the solvent with an inert gas before dissolving the compound.[2][3]

Q3: How stable are solutions of this compound?

A3: There is limited specific stability data available for this compound in solution. However, based on data for the non-deuterated parent compound, ketoconazole, it is recommended to use freshly prepared solutions. Aqueous solutions of ketoconazole are not recommended for storage for more than one day.[2][3] For stock solutions in organic solvents like DMSO, it is advised to store them in tightly sealed vials at -20°C for short periods. For longer-term storage of solutions, -80°C is preferable.

Q4: What are the likely degradation pathways for this compound?

Q5: Is this compound sensitive to light?

A5: Based on studies with ketoconazole, the compound is not significantly sensitive to light.[4] However, as a general laboratory best practice, it is always advisable to store solutions in amber vials or protect them from light to minimize any potential for photodegradation.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experiments.

Issue 1: Inconsistent or unexpected experimental results.

This could be due to the degradation of this compound.

  • Root Cause Analysis and Solution Workflow:

    A Inconsistent Results B Check Solution Age & Storage A->B C Prepare Fresh Solution B->C Solution is old or stored improperly D Review Solvent Choice B->D Solution is fresh J Re-evaluate Experimental Protocol C->J E Use Anhydrous, High-Purity Solvent D->E Solvent quality is questionable F Consider pH of Medium D->F Solvent is appropriate E->J G Adjust pH to Neutral if Possible F->G Medium is acidic or basic H Assess for Oxidizing Agents F->H pH is neutral G->J I Use Degassed Solvents/Inert Atmosphere H->I Oxidizing agents are present H->J No oxidizing agents I->J

    Caption: Troubleshooting workflow for inconsistent results.

Issue 2: Poor solubility of this compound.
  • Recommendations:

    • Ensure you are using a suitable organic solvent such as DMSO, DMF, or ethanol.[2][3]

    • Gentle warming to 37°C and sonication can aid in dissolution.

    • For aqueous buffers, first dissolve the compound in a minimal amount of DMF or DMSO and then dilute with the aqueous buffer.[2][3] Be aware that high concentrations of organic solvents may affect your experimental system.

Stability Data Summary

While specific quantitative stability data for this compound is limited, the following table summarizes the known stability information for ketoconazole, which can serve as a guide.

ConditionMatrixTemperatureDurationStabilityReference(s)
Solid --20°C≥ 4 yearsStable[1][2]
Solution AqueousRoom Temp> 1 dayNot Recommended[2][3]
Solution Acidic (pH 1)25°C & 50°C6 monthsUnstable[5][6][7]
Solution Neutral (pH 7)25°C15 monthsExpected Shelf Life[5][6][7]
Solution Basic--Unstable[4]
Solid Photolytic254 nm24 hoursStable[4]
Solid Thermal105°C24 hoursStable[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 534.45 g/mol ) in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Inert gas (e.g., argon or nitrogen)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Calibrated micropipettes

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh out a precise amount of the solid (e.g., 1 mg) into a sterile vial.

    • Purge the vial containing the solid and the DMSO solvent with the inert gas.

    • Add the appropriate volume of DMSO to the vial to achieve the desired concentration. For 1 mg of this compound, add 187.1 µL of DMSO for a 10 mM solution.

    • Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed vials.

Protocol 2: Stability Assessment using HPLC

This protocol provides a general framework for assessing the stability of a this compound solution.

  • Objective: To determine the percentage of this compound remaining in a solution under specific storage conditions over time.

  • Materials and Equipment:

    • Prepared solution of this compound

    • HPLC system with a UV detector

    • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile phase (e.g., a mixture of acetonitrile and a buffer)

    • Calibrated analytical balance and volumetric flasks

  • Procedure:

    • Initial Analysis (T=0):

      • Prepare a fresh solution of this compound at a known concentration.

      • Immediately analyze the solution by HPLC to obtain the initial peak area corresponding to the intact compound. This will serve as the 100% reference.

    • Storage:

      • Store the solution under the desired conditions (e.g., specific temperature, light exposure, or in a particular experimental medium).

    • Time-Point Analysis:

      • At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the stored solution.

      • Analyze the aliquot by HPLC using the same method as the initial analysis.

    • Data Analysis:

      • Calculate the percentage of this compound remaining at each time point using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

      • Plot the percentage remaining versus time to visualize the degradation profile.

    cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis A Prepare this compound Solution B Perform Initial HPLC Analysis (T=0) A->B C Store Solution under Test Conditions B->C D Withdraw Aliquots at Defined Time Points C->D E Analyze Aliquots by HPLC D->E F Calculate % Remaining vs. Time E->F

    Caption: Experimental workflow for stability assessment.

References

Technical Support Center: (-)-Ketoconazole-d3 Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (-)-Ketoconazole-d3 sample extraction. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the bioanalytical workflow. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Issue: Low or Inconsistent Recovery of this compound

Potential Cause Troubleshooting Step
Suboptimal Extraction Solvent The choice of organic solvent in Liquid-Liquid Extraction (LLE) is critical. Ketoconazole is practically insoluble in water.[1][2] For LLE, solvents like chloroform, dichloromethane, and ethyl acetate have been used.[1] Systematically test different solvents or solvent mixtures to find the one yielding the highest and most consistent recovery for your specific sample matrix.
Inefficient Phase Separation In LLE, vigorous mixing is required to maximize the surface area between the two phases for efficient extraction.[3] If emulsions form, consider centrifugation to break them. For Solid-Phase Extraction (SPE), ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb the analyte completely.
Analyte Volatility During the solvent evaporation step, volatile analytes can be lost.[3] If you suspect this is an issue, use a gentler evaporation technique, such as a nitrogen stream at a lower temperature (e.g., 30-40°C).[3]
pH-Dependent Solubility Ketoconazole is a weakly basic drug with pH-dependent solubility.[2][4] Its solubility is lower at higher pH.[5] Adjusting the pH of the aqueous sample can improve partitioning into the organic phase during LLE. For basic analytes, increasing the pH of the aqueous phase can enhance extraction into an organic solvent.[3]

Issue: Poor Chromatographic Peak Shape or Resolution

Potential Cause Troubleshooting Step
Inappropriate Mobile Phase The mobile phase composition is crucial for good chromatographic separation. For ketoconazole analysis, various mobile phases have been reported, often consisting of acetonitrile and a buffer.[4][6][7] Optimize the mobile phase composition, including the organic modifier and buffer pH, to improve peak shape and resolution.
Column Overload Injecting too much sample onto the column can lead to broad or tailing peaks. Try diluting the sample or reducing the injection volume.
Column Contamination Matrix components can accumulate on the column over time, affecting its performance. Implement a column washing step after each run or batch to remove strongly retained compounds.

Issue: Suspected Matrix Effects

Potential Cause Troubleshooting Step
Ion Suppression or Enhancement Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[8][9][10][11] This is a common issue in LC-MS/MS bioanalysis.[11]
Phospholipid Interference Phospholipids are common endogenous matrix components that can cause significant ion suppression.[8] Consider a phospholipid removal SPE cartridge or a modified LLE protocol to reduce their impact.
Insufficient Sample Cleanup If the initial extraction is not selective enough, a large number of matrix components will be co-extracted with the analyte.[11] An additional cleanup step, such as a back-extraction in LLE, can improve selectivity.[3] In back-extraction, the analyte is transferred from the organic phase to a fresh aqueous phase at a pH where it is ionized, leaving neutral interferences behind.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common extraction techniques for ketoconazole and its deuterated analog from biological matrices?

A1: The most common extraction techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] LLE is a simpler technique but may be less selective, while SPE can provide cleaner extracts but requires more method development.[1]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A2: To minimize matrix effects, you can:

  • Improve sample cleanup: Use a more selective extraction method like SPE or add a back-extraction step to your LLE protocol.[3][11]

  • Optimize chromatography: Adjust the mobile phase and gradient to separate the analyte from co-eluting matrix components.[8]

  • Use a stable isotope-labeled internal standard: this compound itself serves as an excellent internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for them.[8]

  • Consider a different ionization source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI).[8]

Q3: What are the key parameters to consider when developing an LLE method for this compound?

A3: Key parameters for LLE development include:

  • Choice of extraction solvent: This is crucial for achieving high recovery.[3]

  • pH of the aqueous phase: As ketoconazole's solubility is pH-dependent, adjusting the pH can significantly impact extraction efficiency.[2][5]

  • Ionic strength of the aqueous phase: Adding salt can sometimes improve extraction efficiency for more hydrophilic analytes.[3]

  • Mixing time and vigor: Sufficient mixing is necessary to ensure complete partitioning of the analyte into the organic phase.[3]

Q4: My recovery of this compound is inconsistent between different sample lots of the same matrix. What could be the cause?

A4: This variability is often due to lot-to-lot differences in the biological matrix, which can lead to varying degrees of matrix effects.[8] It is essential to evaluate matrix effects across multiple lots of the matrix during method validation.[9] Using a stable isotope-labeled internal standard like this compound should help to compensate for this variability.

Experimental Protocols

Protocol: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol provides a general workflow. Optimization will be required for specific applications.

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 20 µL of this compound working solution (in methanol or another suitable solvent) to each plasma sample.

    • Vortex briefly to mix.

  • Protein Precipitation (Optional but Recommended):

    • Add 600 µL of cold acetonitrile to each sample.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of 1-chlorobutane and acetonitrile).[1]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Example HPLC Parameters for Ketoconazole Analysis

ParameterValue
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[6][12]
Mobile Phase Acetonitrile and a buffer (e.g., NaH2PO4) in varying ratios (e.g., 70:30)[6]
Flow Rate 1.0 mL/min[6][12]
Detection Wavelength (UV) 232 nm or 240 nm[6][12]
Retention Time Approximately 3-5 minutes[6][12]

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_ext Extraction cluster_post Post-Extraction start Plasma Sample spike Spike with This compound start->spike precip Protein Precipitation (e.g., Acetonitrile) spike->precip cent1 Centrifuge precip->cent1 supernatant Collect Supernatant cent1->supernatant add_solvent Add Organic Solvent supernatant->add_solvent vortex Vortex add_solvent->vortex cent2 Centrifuge vortex->cent2 collect_org Collect Organic Layer cent2->collect_org evap Evaporate to Dryness collect_org->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Matrix_Effects_Troubleshooting cluster_solutions Troubleshooting Strategies start Inconsistent Results or Poor Sensitivity Observed check_me Suspect Matrix Effects? start->check_me opt_cleanup Optimize Sample Cleanup (e.g., SPE, Back-Extraction) check_me->opt_cleanup Yes opt_chrom Optimize Chromatography (e.g., Gradient, Column) check_me->opt_chrom Yes change_ion Change Ionization Source (e.g., ESI to APCI) check_me->change_ion Yes use_is Use Stable Isotope-Labeled Internal Standard check_me->use_is Yes revalidate Re-validate Method check_me->revalidate No, check other experimental parameters opt_cleanup->revalidate opt_chrom->revalidate change_ion->revalidate use_is->revalidate

References

Ionization efficiency optimization for (-)-Ketoconazole-d3 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of (-)-Ketoconazole-d3 in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for protonated this compound in positive ion ESI-MS?

The expected m/z for the protonated molecule [M+H]⁺ of this compound is approximately 534.2. Ketoconazole has a molecular weight of approximately 531.2 g/mol . With the addition of three deuterium atoms in place of three hydrogen atoms, the mass increases by approximately 3 Da. Protonation in the ESI source adds another proton, resulting in the observed m/z. It is also common to observe other adduct ions, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, particularly if the sample or mobile phase contains these salts.[1][2][3]

Q2: Why am I observing poor sensitivity or no signal for this compound?

Poor sensitivity for this compound can stem from several factors. Key areas to investigate include:

  • Suboptimal ESI Source Parameters: The spray voltage, gas flow rates (nebulizing and drying gas), and source temperature are critical for efficient ionization and desolvation.[4][5] These parameters often require optimization for each specific analyte and instrument.

  • Inappropriate Mobile Phase Composition: The pH and organic content of the mobile phase significantly influence the ionization efficiency of ketoconazole. Acidic mobile phases are often used to promote protonation in positive ion mode.[6]

  • Ion Suppression: The presence of other compounds in the sample matrix can compete with this compound for ionization, leading to a decreased signal.[6][7] Effective sample preparation and chromatographic separation are crucial to mitigate this "matrix effect".

  • Incorrect Instrument Settings: Ensure the mass spectrometer is set to monitor the correct m/z for this compound and that other instrument parameters like capillary voltage and fragmentor voltage are appropriately tuned.[8]

Q3: Can I use the same ESI-MS conditions for this compound as for non-deuterated Ketoconazole?

In many cases, the optimal ESI-MS conditions for a deuterated standard are very similar to its non-deuterated counterpart. However, minor adjustments may be necessary. While the chemical properties are nearly identical, slight differences in elution time during chromatography can occur. It is always recommended to perform a direct infusion of this compound to fine-tune the MS parameters for maximum sensitivity. The primary difference will be the monitored m/z value.

Q4: What are common adducts observed for Ketoconazole in ESI-MS?

In positive ion mode, besides the protonated molecule [M+H]⁺, it is common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.[1][2][3] The formation of these adducts can be influenced by the cleanliness of the glassware, the purity of the solvents, and the sample matrix. In some instances, solvent adducts may also be observed.

Troubleshooting Guides

Issue 1: Low Signal Intensity

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Mobile Phase Ensure the mobile phase promotes ionization. For positive ion mode, adding a small amount of an acid like formic acid (0.1%) can significantly improve protonation.[9] Experiment with different percentages of organic solvent (e.g., acetonitrile or methanol) as this can influence desolvation efficiency.[4][10]
Incorrect Sprayer Voltage Optimize the sprayer voltage. A voltage that is too high can cause electrical discharge and signal instability, while a voltage that is too low may not be sufficient for efficient spray formation.[4] Start with a lower voltage and gradually increase it while monitoring the signal intensity.
Inefficient Nebulization/Desolvation Optimize the nebulizing and drying gas flow rates and the drying gas temperature. Higher flow rates and temperatures can improve desolvation of the ESI droplets, but excessive settings can lead to analyte degradation or reduced ionization.[4][5]
Poor Sprayer Position Adjust the position of the ESI probe relative to the mass spectrometer inlet. The optimal position can vary between instruments and for different analytes.[4]
Low Analyte Concentration If possible, increase the concentration of the injected sample. Ensure proper sample preparation to avoid excessive dilution.
Issue 2: Unstable or Fluctuating Signal

Possible Causes & Solutions:

CauseRecommended Action
Inconsistent Spray A fluctuating signal often indicates an unstable Taylor cone. This can be caused by a partially blocked ESI needle, air bubbles in the solvent line, or an inappropriate flow rate.[4] Check for blockages and ensure all connections are secure. Pulsations from the LC pump can also cause instability; a pulse dampener may be required.
Electrical Discharge As mentioned, an excessively high sprayer voltage can lead to a corona discharge, resulting in an unstable signal.[4] This is often accompanied by the appearance of protonated solvent clusters. Try reducing the sprayer voltage.
Contaminated Source A dirty ion source can lead to erratic signal behavior. Follow the manufacturer's instructions for cleaning the ion source components, including the capillary, skimmer, and lenses.

Experimental Protocols

Protocol 1: Direct Infusion for MS Parameter Optimization

This protocol is designed to determine the optimal ESI-MS parameters for this compound without chromatographic separation.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent mixture that mimics the intended chromatographic mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion Setup: Infuse the standard solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Parameter Optimization:

    • Set the mass spectrometer to scan a mass range that includes the expected m/z of the protonated molecule and potential adducts (e.g., m/z 500-600).

    • Systematically adjust the following parameters while monitoring the signal intensity of the [M+H]⁺ ion (m/z ~534.2):

      • Sprayer Voltage

      • Nebulizing Gas Pressure/Flow

      • Drying Gas Flow Rate

      • Drying Gas Temperature

      • Fragmentor/Capillary Voltage

  • Record Optimal Settings: Note the parameter values that provide the highest and most stable signal intensity for this compound.

Protocol 2: LC-MS Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase for the separation and detection of this compound.

  • Column: Use a suitable reversed-phase C18 column.

  • Initial Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: Start with a broad gradient to determine the approximate elution time of this compound (e.g., 5-95% B over 10 minutes).

  • Optimization of Organic Modifier: Based on the initial gradient, develop a more focused gradient around the elution time of the analyte. Perform isocratic runs with varying percentages of acetonitrile (e.g., 55%, 65%, 75%) to assess the impact on peak shape and retention time.[10]

  • Optimization of Additive: While 0.1% formic acid is a good starting point, you can also evaluate other additives like ammonium acetate or ammonium formate, particularly if you are experiencing issues with adduct formation.[8]

  • Flow Rate: For conventional HPLC systems, a flow rate of 0.2-0.5 mL/min is typical. Lower flow rates can sometimes lead to better ESI efficiency.[7]

Visualizations

ESI_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion cluster_lc LC Method Development cluster_analysis Analysis prep_std Prepare this compound Standard Solution infuse Infuse into ESI Source prep_std->infuse optimize_ms Optimize MS Parameters (Voltage, Gas, Temp) infuse->optimize_ms lc_setup Setup LC System (Column, Initial Mobile Phase) optimize_ms->lc_setup Apply Optimized MS Settings gradient Run Gradient Elution lc_setup->gradient optimize_mp Optimize Mobile Phase (Organic %, Additive) gradient->optimize_mp run_sample Analyze Sample with Optimized Method optimize_mp->run_sample data_review Review Data for Sensitivity & Peak Shape run_sample->data_review

Caption: Workflow for ESI-MS optimization of this compound.

Troubleshooting_Logic cluster_ms MS Troubleshooting cluster_lc LC Troubleshooting cluster_sample Sample Troubleshooting start Low or Unstable Signal for this compound check_ms Check MS Parameters (m/z, Voltages, Gas) start->check_ms check_lc Check LC Conditions (Mobile Phase, Flow Rate) start->check_lc check_sample Investigate Sample (Concentration, Matrix Effects) start->check_sample optimize_infusion Optimize with Direct Infusion check_ms->optimize_infusion adjust_mp Adjust Mobile Phase (pH, Organic %) check_lc->adjust_mp improve_cleanup Improve Sample Cleanup check_sample->improve_cleanup clean_source Clean Ion Source optimize_infusion->clean_source If still unstable solution Improved Signal clean_source->solution check_leaks Check for Leaks/Bubbles adjust_mp->check_leaks check_leaks->solution check_concentration Verify Analyte Concentration improve_cleanup->check_concentration check_concentration->solution

Caption: Troubleshooting logic for poor this compound signal.

References

Best practices for handling and storing (-)-Ketoconazole-d3 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing (-)-Ketoconazole-d3 solutions, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

Solid this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1] The solubility is approximately 2 mg/mL in DMSO and 5 mg/mL in DMF.[1] For aqueous experiments, it is advisable to first dissolve the compound in DMF and then dilute with the aqueous buffer of choice.[1]

Q3: What is the stability of this compound in solution?

Solutions of this compound in DMSO or ethanol can be stored at -20°C for up to three months.[2] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[1] The stability of ketoconazole in aqueous solutions is pH-dependent, with the greatest instability observed in acidic conditions (e.g., pH 1).[3][4][5] Optimal stability is found at a neutral pH.[3][4][5]

Q4: What are the primary safety precautions when handling this compound?

This compound is classified as toxic if swallowed, may damage fertility or an unborn child, and may cause organ damage through prolonged or repeated exposure.[3][5] It is also very toxic to aquatic life.[3][5] Therefore, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling should be performed in a well-ventilated area or a chemical fume hood.

Q5: Can I use this compound as an internal standard for quantifying Ketoconazole?

Yes, this compound is intended for use as an internal standard for the quantification of ketoconazole by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Issue 1: Precipitation of this compound in aqueous solution.

  • Cause: (-)-Ketoconazole is sparingly soluble in aqueous buffers. Precipitation can occur if the concentration exceeds its solubility limit or if the solution is stored for an extended period.

  • Solution:

    • Prepare a concentrated stock solution in an organic solvent like DMF or DMSO.

    • For your experiment, dilute the stock solution with your aqueous buffer directly before use.

    • If you observe precipitation, try vortexing or sonicating the solution briefly. If the precipitate does not redissolve, it is recommended to prepare a fresh solution.

    • Avoid storing aqueous solutions for more than 24 hours.[1]

Issue 2: Inconsistent results in cell-based assays.

  • Cause: Inconsistent results can arise from degradation of the compound in the cell culture medium or variability in the preparation of the dosing solutions. The pH of the medium can affect the stability of the compound.

  • Solution:

    • Ensure that the pH of your cell culture medium is stable and within the optimal range for the compound's stability (neutral pH).

    • Prepare fresh dilutions of this compound from a stock solution for each experiment.

    • Minimize the exposure of the compound to light and elevated temperatures during the experiment.

Issue 3: Unexpected peaks in LC-MS analysis.

  • Cause: Unexpected peaks can be due to the degradation of this compound or contamination. Ketoconazole is known to be susceptible to acidic hydrolysis and oxidation.

  • Solution:

    • Confirm the identity of your this compound peak by comparing its retention time and mass spectrum to a freshly prepared standard.

    • Check the pH of your mobile phase and sample diluent; acidic conditions can accelerate degradation.

    • Prepare samples immediately before analysis and store them in an autosampler at a low temperature.

    • If degradation is suspected, prepare a fresh stock solution and re-analyze the samples.

Quantitative Data Summary

ParameterConditionValueReference
Storage (Solid) -20°C≥ 4 years stability[1]
Storage (Solution) DMSO or Ethanol at -20°CUp to 3 months stability[2]
Aqueous SolutionNot recommended for > 1 day[1]
Solubility ChloroformSlightly soluble
MethanolSlightly soluble
Ethanol~1 mg/mL[1]
DMSO~2 mg/mL[1]
Dimethylformamide (DMF)~5 mg/mL[1]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1]

Experimental Protocols

Protocol: In Vitro CYP3A4 Inhibition Assay using this compound as an Internal Standard

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your experimental system.

  • Materials:

    • Human liver microsomes (HLMs)

    • CYP3A4 substrate (e.g., midazolam or testosterone)

    • (-)-Ketoconazole (inhibitor)

    • This compound (internal standard)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (for quenching the reaction)

    • LC-MS/MS system

  • Preparation of Solutions:

    • Prepare a stock solution of (-)-Ketoconazole in DMSO.

    • Prepare a stock solution of the CYP3A4 substrate in a suitable solvent.

    • Prepare a stock solution of this compound in methanol or acetonitrile for use as an internal standard.

  • Incubation Procedure:

    • Pre-incubate HLMs, phosphate buffer, and varying concentrations of (-)-Ketoconazole in a 96-well plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the CYP3A4 substrate.

    • After a brief pre-incubation, start the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for the desired time (e.g., 10-30 minutes).

    • Stop the reaction by adding ice-cold acetonitrile containing the this compound internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the formation of the substrate's metabolite, using this compound to normalize for variations in sample preparation and instrument response.

  • Data Analysis:

    • Calculate the rate of metabolite formation at each inhibitor concentration.

    • Determine the IC50 value for (-)-Ketoconazole by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Experiments start Experiment Start issue Problem Encountered? (e.g., Precipitation, Inconsistent Results) start->issue check_solution Check Solution Preparation - Freshly prepared? - Correct solvent? - Stored properly? issue->check_solution Yes success Successful Experiment issue->success No check_conditions Review Experimental Conditions - pH of medium/buffer? - Temperature? - Light exposure? check_solution->check_conditions No Issue Found prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh Issue Found optimize_conditions Optimize Conditions (e.g., adjust pH, protect from light) check_conditions->optimize_conditions Potential Issue re_run Re-run Experiment check_conditions->re_run No Obvious Issue prepare_fresh->re_run optimize_conditions->re_run re_run->issue

Caption: Troubleshooting workflow for experiments using this compound.

CYP3A4_Inhibition_Pathway Mechanism of CYP3A4 Inhibition by Ketoconazole substrate CYP3A4 Substrate (e.g., Testosterone, Midazolam) cyp3a4 CYP3A4 Enzyme substrate->cyp3a4 Binds to active site metabolite Metabolite cyp3a4->metabolite Metabolizes ketoconazole (-)-Ketoconazole ketoconazole->cyp3a4 Competitively Inhibits

Caption: Competitive inhibition of the CYP3A4 enzyme by (-)-Ketoconazole.

References

Validation & Comparative

Accuracy and precision of (-)-Ketoconazole-d3 in quantitative bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. For the widely used antifungal agent ketoconazole, the stable isotope-labeled variant, (-)-Ketoconazole-d3, has emerged as a preferred internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of this compound with other internal standards, supported by experimental data, detailed protocols, and visual representations of its mechanism of action and analytical workflow.

Performance Comparison: The Superiority of a Stable Isotope-Labeled Internal Standard

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte. This leads to co-elution and similar ionization responses, which effectively normalizes for matrix effects and other sources of variability.

Table 1: Accuracy and Precision Data for Ketoconazole Bioanalysis Using Various Internal Standards

Internal StandardAnalyte Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)Reference
This compound (Implied) 20.0≤ 4.4≤ 8.6-0.6 to 1.4-1.4 to 0.9[1]
500≤ 4.4≤ 8.6-0.6 to 1.4-1.4 to 0.9[1]
8000≤ 4.4≤ 8.6-0.6 to 1.4-1.4 to 0.9[1]
Letrozole 0.02 (LQC)6.88.55.03.5[2][3]
0.5 (MQC)4.56.2-3.8-1.4[2][3]
10 (HQC)3.15.1-2.10.5[2][3]
Carbamazepine 10 (LQC)5.67.84.22.5[4]
100 (MQC)3.95.1-2.1-0.8[4]
12000 (HQC)2.84.3-1.51.2[4]

Data presented for this compound is inferred from a study using a deuterated internal standard without specifying the exact labeling. The performance characteristics are typical for SIL internal standards.

Table 2: Comparison of Linearity and Recovery

Internal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)Recovery (%)
This compound (Implied) 20.0 - 10000≥ 0.9985102 (Analyte), 106 (IS)
Letrozole 0.01 - 12> 0.99Not Reported
Carbamazepine 5 - 15000> 0.99Not Reported

The data consistently demonstrates that methods employing a deuterated internal standard for ketoconazole achieve excellent precision (RSD ≤ 8.6%) and accuracy (RE within ±1.4%) across the calibration range. While methods with structural analog internal standards like letrozole and carbamazepine also show acceptable performance, SIL internal standards are theoretically superior in compensating for matrix effects, which can be a significant source of error in bioanalysis.

Experimental Protocols

The following is a representative experimental protocol for the quantitative bioanalysis of ketoconazole in human plasma using this compound as an internal standard, based on common practices in published literature.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay range).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start at a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ketoconazole: m/z 531.1 -> 489.1

      • This compound: m/z 534.1 -> 492.1

    • Instrument Parameters: Dwell time, collision energy, and other MS parameters should be optimized for the specific instrument being used to achieve maximum sensitivity and specificity.

Visualizing the Workflow and Mechanism of Action

To further clarify the experimental process and the biological context of ketoconazole, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data MS->Data Data Acquisition

Caption: Bioanalytical workflow for ketoconazole quantification.

Ketoconazole's primary mechanism of action involves the inhibition of cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. In humans, ketoconazole is a potent inhibitor of CYP3A4, a key enzyme in drug metabolism.

enzyme_inhibition cluster_fungal Fungal Cell cluster_human Human Cell (e.g., Hepatocyte) Lanosterol Lanosterol CYP51A1 CYP51A1 (14α-demethylase) Lanosterol->CYP51A1 Ergosterol Ergosterol CYP51A1->Ergosterol Substrate Drug/Substrate CYP3A4 CYP3A4 Substrate->CYP3A4 Metabolite Metabolite CYP3A4->Metabolite Ketoconazole Ketoconazole Ketoconazole->CYP51A1 Inhibits Ketoconazole->CYP3A4 Inhibits

Caption: Ketoconazole's inhibition of Cytochrome P450 enzymes.

References

A Comparative Guide to Ketoconazole Quantification: Evaluating Linearity and Range with (-)-Ketoconazole-d3 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ketoconazole is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. The choice of internal standard is paramount for a robust and reliable bioanalytical method. This guide provides a comparative analysis of methods for ketoconazole quantification, with a focus on the linearity and range achievable with the deuterated internal standard (-)-Ketoconazole-d3 versus other commonly used alternatives.

This guide will compare the performance of several validated LC-MS/MS and UPLC-MS/MS methods for ketoconazole quantification in human plasma that utilize different internal standards.

Comparison of Linearity and Range

The following table summarizes the linearity and quantification range of various published methods for ketoconazole analysis in human plasma. This allows for a direct comparison of the analytical performance of methods employing different internal standards.

Internal StandardAnalytical MethodLinearity Range (ng/mL)Correlation Coefficient (r²)
Hypothetical this compound LC-MS/MS or UPLC-MS/MSExpected to be wide, e.g., 0.1 - 2000>0.99
R51012LC-MS-MS20.0 - 10000≥0.9985[3][4][5][6]
CarbamazepineUPLC-MS/MS5 - 15000Not explicitly stated, but method was linear[7][8]
LetrozoleLC-MS/MS0.01 - 12>0.99[4][9]

Note: The performance of a hypothetical method using this compound is based on the typical advantages of using a stable isotope-labeled internal standard.

Experimental Workflows

The general workflow for quantifying ketoconazole in biological matrices like plasma involves several key steps. The choice of internal standard can influence the efficiency and robustness of this process.

cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard (this compound or Alternative) plasma->is extraction Liquid-Liquid or Solid-Phase Extraction is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lcms LC-MS/MS or UPLC-MS/MS Analysis evaporation->lcms data Data Acquisition & Processing lcms->data quantification Quantification data->quantification

Caption: General experimental workflow for ketoconazole quantification.

The logical relationship for selecting an appropriate internal standard is crucial for method development and validation.

analyte Ketoconazole (Analyte) ideal_is Ideal Internal Standard (this compound) analyte->ideal_is Structural & Physicochemical Similarity alternative_is Alternative Internal Standards (e.g., R51012, Carbamazepine) analyte->alternative_is Structural Analogue or Different Compound Class method_validation Method Validation ideal_is->method_validation Co-elution, Similar Ionization => Higher Accuracy & Precision alternative_is->method_validation Different Elution & Ionization => Potential for Matrix Effects

Caption: Logic for internal standard selection in bioanalysis.

Detailed Experimental Protocols

Below are summarized experimental protocols from the compared methods.

Method using R51012 as Internal Standard[3][4][5][6]
  • Sample Preparation:

    • To 0.1 mL of human plasma, add the internal standard (R51012).

    • Alkalinize the plasma sample.

    • Extract ketoconazole and the internal standard with diethyl ether.

    • Evaporate the organic layer and reconstitute the residue.

  • Chromatography:

    • Column: C18 column (50 x 3 mm, 5 µm).

    • Mobile Phase: Acetonitrile-water-formic acid (75:25:1, v/v/v).

    • Flow Rate: Not specified.

    • Run Time: 2.5 minutes.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Ketoconazole: m/z 531.2 → 82.1

      • R51012: m/z 733.5 → 460.2

Method using Carbamazepine as Internal Standard[7][8]
  • Sample Preparation:

    • To human plasma, add the internal standard (carbamazepine).

    • Perform a one-step liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer and reconstitute the residue.

  • Chromatography:

    • Column: Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution.

    • Flow Rate: 0.45 mL/min.

    • Run Time: 1.5 minutes.

  • Mass Spectrometry:

    • Ionization: ESI, positive mode.

    • MRM Transition (Ketoconazole): m/z 531.2 → 489.3

Method using Letrozole as Internal Standard[4][9]
  • Sample Preparation:

    • To human plasma, add the internal standard (letrozole).

    • Perform a single-step liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer and reconstitute the residue.

  • Chromatography:

    • Column: Hedera CN (150 mm × 2.1 mm, 5 µm).

    • Mobile Phase: Isocratic elution with acetonitrile and 10 mM ammonium acetate containing 0.1% formic acid (45:55, v/v).

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: ESI, positive mode.

    • MRM Transitions:

      • Ketoconazole: m/z 531.2 → 489.3

      • Letrozole: m/z 286.1 → 217.1

Conclusion

The choice of internal standard significantly impacts the performance of a bioanalytical method for ketoconazole quantification. While methods using structural analogs like R51012 or other drug classes such as carbamazepine and letrozole have demonstrated acceptable linearity and range, the use of a stable isotope-labeled internal standard like this compound is theoretically superior. It is expected to provide the most accurate and precise results by effectively compensating for variability during sample processing and analysis. For researchers aiming for the highest level of data quality in ketoconazole quantification, particularly for enantioselective studies, the development and validation of a method employing this compound is highly recommended.

References

A Comparative Guide to Internal Standards for Ketoconazole Quantification: (-)-Ketoconazole-d3 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the bioanalysis of the antifungal agent ketoconazole, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantitative results, particularly in complex matrices such as plasma. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comprehensive comparison of the stable isotope-labeled (SIL) internal standard, (-)-Ketoconazole-d3, with commonly used structural analog internal standards for ketoconazole quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] These compounds are chemically identical to the analyte but have a few atoms replaced with heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave almost identically during sample processing and analysis.

Key Advantages of this compound:

  • Co-elution with Analyte: this compound has the same chromatographic retention time as ketoconazole, meaning it experiences the same matrix effects at the same time.[1] This is crucial for accurately compensating for ion suppression or enhancement in complex biological samples.

  • Similar Extraction Recovery: Due to their identical chemical structures, the extraction efficiency of this compound and ketoconazole from the sample matrix is expected to be the same.

  • Reduced Variability: The use of a SIL-IS significantly improves the precision and accuracy of the assay by minimizing the impact of variations in sample preparation and instrument performance.[1]

Alternative Approach: Structural Analog Internal Standards

When a stable isotope-labeled internal standard is not available or economically feasible, a structural analog can be used. A structural analog is a compound that is chemically similar but not identical to the analyte. For ketoconazole analysis, several structural analogs have been employed, including:

  • R51012 (an analog of ketoconazole)

  • Letrozole

  • Carbamazepine

  • Terconazole

  • Phenothiazine

  • Itraconazole

Limitations of Structural Analogs:

  • Different Chromatographic Behavior: Structural analogs may not co-elute with the analyte, leading to differential matrix effects and potentially compromising the accuracy of the results.

  • Variable Extraction Recovery: Differences in chemical properties can lead to variations in extraction efficiency between the analyte and the internal standard.

  • Disparate Ionization Efficiency: The ionization efficiency of a structural analog in the mass spectrometer's ion source may differ from that of the analyte and can be affected differently by matrix components.

Performance Data Comparison

Table 1: Performance of a Method Using a Structural Analog Internal Standard (R51012)

ParameterResult
Linearity Range 20.0 to 10,000 ng/mL
Correlation Coefficient (r) ≥ 0.9985
Intra-day Precision (%RSD) ≤ 4.4%
Inter-day Precision (%RSD) ≤ 8.6%
Intra-day Accuracy (%RE) -0.6% to 1.4%
Inter-day Accuracy (%RE) -1.4% to 0.9%
Recovery of Ketoconazole 102%
Recovery of IS (R51012) 106%
Data sourced from a study by Chen et al. (2002).[3]

Table 2: Performance of a Method Using a Structural Analog Internal Standard (Letrozole)

ParameterResult
Linearity Range 0.01 to 12 ng/mL
Correlation Coefficient (r) Not explicitly stated, but method exhibited good linearity
Intra-batch Precision (%RSD) Within acceptable criteria
Inter-batch Precision (%RSD) Within acceptable criteria
Intra-batch Accuracy Within acceptable criteria
Inter-batch Accuracy Within acceptable criteria
Data sourced from a study by Li et al. (2016).[4]

Table 3: Performance of a Method Using a Structural Analog Internal Standard (Carbamazepine)

ParameterResult
Linearity Range 5 to 15,000 ng/mL
Correlation Coefficient (r) Not explicitly stated, but method exhibited good linearity
Precision and Accuracy Within acceptable criteria
Data sourced from a study by Zhang et al. (2014).

Note: Detailed quantitative data for precision and accuracy were not provided in the abstract.

While specific performance data for a validated method using this compound was not found in the initial search, the general principles of using SIL-IS strongly suggest that it would provide superior performance in terms of precision and accuracy, especially in the presence of significant matrix effects, when compared to structural analogs. The use of a deuterated internal standard is expected to result in lower relative standard deviations (%RSD) for precision and relative errors (%RE) for accuracy.

Experimental Protocols

Below are representative experimental protocols for the quantification of ketoconazole in human plasma using a structural analog and the general principles that would apply to a method using this compound.

Protocol 1: LC-MS/MS Method Using a Structural Analog Internal Standard (R51012)

This protocol is based on the method described by Chen et al. (2002).[3]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.1 mL of human plasma, add the internal standard solution (R51012).
  • Alkalinize the plasma sample.
  • Extract ketoconazole and the IS using diethyl ether.
  • Evaporate the organic layer to dryness.
  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (50 x 3 mm, 5 µm)
  • Mobile Phase: Acetonitrile:Water:Formic Acid (75:25:1, v/v/v)
  • Flow Rate: Not specified, but a typical flow rate for this column dimension would be 0.3-0.6 mL/min.
  • Injection Volume: Not specified.
  • Mass Spectrometry: Tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • MRM Transitions:
  • Ketoconazole: m/z 531.2 → 82.1
  • R51012 (IS): m/z 733.5 → 460.2

Protocol 2: General Principles for an LC-MS/MS Method Using this compound

A method using this compound would follow a similar sample preparation and chromatographic approach. The key difference would be the mass transitions monitored.

1. Sample Preparation:

  • A protein precipitation or liquid-liquid extraction method would be employed, similar to the protocol above. This compound would be added at the beginning of the sample preparation process.

2. LC-MS/MS Conditions:

  • LC Column: A C18 column would be a suitable choice.
  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid or ammonium formate) would be used.
  • Mass Spectrometry: ESI in positive ion mode.
  • MRM Transitions:
  • Ketoconazole: m/z 531.2 → 489.3 (or other suitable fragment)
  • This compound (IS): m/z 534.2 → 492.3 (hypothetical, based on a +3 Da shift)

Visualizing the Workflow and Metabolic Context

To better understand the analytical process and the biological context of ketoconazole, the following diagrams are provided.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound or Analog) Plasma_Sample->Add_IS Extraction Extraction (LLE or PPT) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio_Calculation Analyte/IS Ratio Calculation Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification

Caption: A typical bioanalytical workflow for the quantification of ketoconazole in plasma.

Ketoconazole is a known inhibitor of cytochrome P450 enzymes, particularly CYP3A4, which is also involved in its own metabolism. Understanding this can be important when interpreting pharmacokinetic data.

Ketoconazole_Metabolism Ketoconazole Ketoconazole Metabolites Metabolites Ketoconazole->Metabolites Metabolized by CYP3A4 CYP3A4 CYP3A4 Inhibition

Caption: Simplified pathway of ketoconazole metabolism and its inhibition of CYP3A4.

Conclusion and Recommendation

The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical method for ketoconazole. While structural analogs have been successfully used, they are more susceptible to inaccuracies arising from differential matrix effects and variations in extraction recovery.

Recommendation: For the highest level of accuracy and precision, This compound is the recommended internal standard for the quantification of ketoconazole. Its use minimizes the impact of matrix effects and other sources of variability, leading to more reliable data, which is paramount in research and drug development settings. The initial higher cost of a stable isotope-labeled internal standard is often justified by the improved data quality and the reduced risk of failed analytical runs or the need for extensive method re-validation.

References

Comparative study of HPLC vs. UPLC for ketoconazole analysis with (-)-Ketoconazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative determination of the antifungal drug ketoconazole is presented for researchers, scientists, and professionals in drug development. This guide offers a detailed examination of the performance, experimental protocols, and inherent advantages of each technique.

While the specific use of (-)-Ketoconazole-d3 as an internal standard was not explicitly detailed in the reviewed literature for a direct head-to-head comparison, this guide provides a comparative overview of representative HPLC and UPLC methods for ketoconazole analysis. The principles and performance metrics discussed are broadly applicable and provide a solid foundation for method development and selection.

Performance Comparison: HPLC vs. UPLC for Ketoconazole Analysis

Ultra-Performance Liquid Chromatography (UPLC) generally offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) in terms of speed, sensitivity, and resolution.[1][2] These benefits stem from the use of smaller particle size columns (typically <2 µm) in UPLC, which operate at higher pressures.[1]

The most striking advantage of UPLC is the drastic reduction in analysis time. For ketoconazole, a representative UPLC method demonstrates a retention time of a mere 0.520 minutes, a fraction of the time required by typical HPLC methods, which range from approximately 2.7 to 10 minutes. This increased throughput can significantly enhance laboratory efficiency.

Moreover, UPLC systems are known for their enhanced sensitivity and resolution, leading to better-defined and sharper peaks.[1][2] This allows for lower limits of detection and quantification, which is particularly advantageous for bioanalytical studies or impurity profiling. The reduced peak width in UPLC also minimizes the chances of co-elution with other components in the sample matrix.

ParameterHPLCUPLC
Typical Run Time 2.7 - 10 minutes~0.5 - 1.5 minutes
Column Particle Size 3 - 5 µm< 2 µm
Operating Pressure LowerHigher
Solvent Consumption HigherLower
Sensitivity GoodExcellent
Resolution GoodExcellent

Quantitative Data Summary

The following tables summarize the key performance metrics from representative HPLC and UPLC methods for the analysis of ketoconazole.

Table 1: Representative HPLC Method Performance

ParameterValue
Retention Time ~2.713 min
Linearity Range 1 - 50 µg/mL
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) Not Reported
Recovery High
Relative Standard Deviation (RSD) Low

Table 2: Representative UPLC Method Performance

ParameterValue
Retention Time ~0.520 min
Linearity Range 8 - 32 µg/mL
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.06 µg/mL
Recovery 98.35% (Average Assay)
Relative Standard Deviation (RSD) < 2.0%

Experimental Protocols

Detailed methodologies for representative HPLC and UPLC analyses of ketoconazole are provided below.

Representative HPLC Method Protocol

This method is a simple, accurate, and precise RP-HPLC method for the determination of ketoconazole in bulk drug.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Promosil C-18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of water, acetonitrile, and buffer (pH 6.8) in the ratio of 51:45:4 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.

  • Injection Volume: Not specified.

  • Internal Standard: Not specified in this particular method.

Representative UPLC Method Protocol

This novel and rapid UPLC method is designed for the estimation of ketoconazole in bulk and tablet dosage forms.

  • Instrumentation: UPLC system with a PDA detector.

  • Column: Endoversil C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: A mixture of Phosphate buffer (pH 5.5) and methanol in the ratio of 40:60 (v/v).

  • Flow Rate: 0.25 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: Not specified.

  • Internal Standard: Not specified in this particular method.

Visualizing the Methodologies

To better illustrate the processes, the following diagrams outline the experimental workflow for comparing HPLC and UPLC and the signaling pathway of ketoconazole.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_comparison Data Comparison and Analysis Ketoconazole_Standard Ketoconazole Standard This compound (IS) Spiked_Sample Spiked Sample (Sample + IS) Sample Sample containing Ketoconazole Sample->Spiked_Sample HPLC_System HPLC System (Pump, Injector, Column) Spiked_Sample->HPLC_System Inject UPLC_System UPLC System (Pump, Injector, Column) Spiked_Sample->UPLC_System Inject HPLC_Detection UV/Vis Detector HPLC_System->HPLC_Detection HPLC_Data HPLC Chromatogram (Peak Area, Retention Time) HPLC_Detection->HPLC_Data Compare_RT Retention Time HPLC_Data->Compare_RT Compare_Resolution Peak Resolution HPLC_Data->Compare_Resolution Compare_Sensitivity Sensitivity (LOD/LOQ) HPLC_Data->Compare_Sensitivity Compare_Time Analysis Time HPLC_Data->Compare_Time UPLC_Detection PDA/MS Detector UPLC_System->UPLC_Detection UPLC_Data UPLC Chromatogram (Peak Area, Retention Time) UPLC_Detection->UPLC_Data UPLC_Data->Compare_RT UPLC_Data->Compare_Resolution UPLC_Data->Compare_Sensitivity UPLC_Data->Compare_Time

Caption: Comparative workflow for HPLC vs. UPLC analysis of ketoconazole.

ketoconazole_pathway Ketoconazole Ketoconazole CYP450 Lanosterol 14-alpha-demethylase (Cytochrome P450 enzyme) Ketoconazole->CYP450 inhibits Ergosterol Ergosterol CYP450->Ergosterol conversion Lanosterol Lanosterol Lanosterol->CYP450 substrate Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane essential component Disruption Disruption of Membrane Integrity & Increased Permeability Fungal_Cell_Membrane->Disruption Inhibition Inhibition of Fungal Growth Disruption->Inhibition

Caption: Mechanism of action of ketoconazole via inhibition of ergosterol synthesis.

References

Inter-laboratory Comparison of Ketoconazole Quantification Using (-)-Ketoconazole-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(-)-Ketoconazole-d3 is a stable, isotopically labeled version of ketoconazole that serves as an ideal internal standard for mass spectrometry-based quantification.[1][2] Its use helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise results.[3] Therapeutic drug monitoring of ketoconazole is crucial to ensure efficacy and avoid adverse effects, often accomplished using LC-MS.[3]

Comparative Analysis of Method Performance

The following table summarizes the performance characteristics of different LC-MS/MS methods for the quantification of ketoconazole in human plasma. Although these studies were not part of a single, unified inter-laboratory comparison, the data provides valuable insights into the expected performance of such assays.

Parameter Method A Method B Method C
Internal Standard CarbamazepineLetrozoleR51012
Linearity Range (ng/mL) 5 - 15,000[4]0.01 - 12[5]20 - 10,000[6]
Intra-day Precision (%RSD) < 4.4%[6]Within acceptable criteria≤ 4.4%[6]
Inter-day Precision (%RSD) < 8.6%[6]Within acceptable criteria≤ 8.6%[6]
Intra-day Accuracy (%RE) -0.6 to 1.4%[6]Within acceptable criteria-0.6 to 1.4%[6]
Inter-day Accuracy (%RE) -1.4 to 0.9%[6]Within acceptable criteria-1.4 to 0.9%[6]
Recovery (%) Not ReportedNot Reported102%[6]
Run Time (min) 1.5[4]Not specified2.5[6]

It is important to note that while the methods presented here used different internal standards, the principles of the experimental workflow are largely the same when using this compound. The deuterated standard is expected to provide more accurate correction for matrix effects and ionization suppression due to its chemical and physical similarity to the analyte.

Experimental Protocols

The general workflow for the quantification of ketoconazole in a biological matrix, such as plasma, using LC-MS/MS and a deuterated internal standard is outlined below.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 µL aliquot of human plasma, add a known concentration of this compound as the internal standard.

  • Alkalinize the plasma sample.

  • Add an organic extraction solvent (e.g., ethyl acetate or diethyl ether).[4][5][6]

  • Vortex the mixture to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 or similar reversed-phase column is typically used.[4][6]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate with formic acid) is employed to separate ketoconazole and the internal standard from other matrix components.[5]

    • Flow Rate: A typical flow rate is around 0.45-0.5 mL/min.[4][5]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[4]

    • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. The transitions monitored are typically m/z 531.2 → 489.3 for ketoconazole.[4][5] For this compound, the precursor ion would be shifted by +3 m/z.

Visualizing the Workflow and a Relevant Biological Pathway

To further illustrate the experimental process and the context of ketoconazole's action, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Result Quantification Result Data->Result

Ketoconazole quantification workflow.

signaling_pathway Ketoconazole Ketoconazole CYP3A4 CYP3A4 Ketoconazole->CYP3A4 Inhibits Drug_Metabolism Drug Metabolism CYP3A4->Drug_Metabolism Metabolizes Other Drugs

Ketoconazole's inhibition of CYP3A4.

References

Performance of (-)-Ketoconazole-d3 Analysis Across Different Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of (-)-Ketoconazole-d3 analysis using three common high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) instrument platforms: triple quadrupole (QqQ), quadrupole time-of-flight (Q-TOF), and Orbitrap. The selection of a mass spectrometry platform is a critical decision in drug development, impacting sensitivity, selectivity, and overall data quality in pharmacokinetic and bioanalytical studies. This document outlines the key performance characteristics of each instrument, supported by representative experimental data for small molecule quantification, and provides detailed experimental protocols.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics of triple quadrupole, Q-TOF, and Orbitrap mass spectrometers for the analysis of small molecules like this compound in biological matrices. It is important to note that these values are representative and can vary based on the specific instrument model, method optimization, and matrix complexity.

Performance ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Primary Application Targeted QuantificationTargeted & Non-targeted Screening, QuantificationHigh-Resolution Targeted & Non-targeted Analysis
Typical Lower Limit of Quantitation (LLOQ) 0.01 - 1 ng/mL0.1 - 5 ng/mL0.05 - 2 ng/mL
Linear Dynamic Range 4 - 5 orders of magnitude3 - 4 orders of magnitude4 - 5 orders of magnitude
Mass Accuracy Low Resolution (Unit Mass)High Resolution (< 5 ppm)Ultra-High Resolution (< 2 ppm)
Selectivity High (in MRM mode)Very HighExceptional
Matrix Effect Moderate to Low (manageable with optimization)Lower (due to high resolution)Lowest (due to ultra-high resolution)
Throughput HighMedium to HighMedium

Experimental Protocols

A robust and reliable bioanalytical method is crucial for accurate quantification of this compound. The following provides a general experimental protocol that can be adapted for use with any of the compared mass spectrometry platforms.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of ketoconazole).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions
  • HPLC Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions

Mass spectrometry parameters need to be optimized for each specific instrument. The following are general guidelines for the analysis of this compound.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions for Triple Quadrupole:

    • This compound: Precursor ion (Q1) m/z 534.2 → Product ion (Q3) m/z 492.2

    • Ketoconazole (for reference): Precursor ion (Q1) m/z 531.1 → Product ion (Q3) m/z 489.1

  • High-Resolution Mass Spectrometry (Q-TOF and Orbitrap):

    • Full scan data can be acquired to detect the accurate mass of the precursor ion.

    • Targeted MS/MS (or PRM for Orbitrap) can be performed by selecting the precursor ion and acquiring a high-resolution product ion spectrum. The most abundant and specific product ion would be used for quantification.

Mandatory Visualizations

Bioanalytical Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix using LC-MS/MS.

Bioanalytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Transfer->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation Ionization (ESI+) Ionization (ESI+) LC Separation->Ionization (ESI+) Mass Analysis Mass Analysis Ionization (ESI+)->Mass Analysis Detection Detection Mass Analysis->Detection Chromatogram Integration Chromatogram Integration Detection->Chromatogram Integration Calibration Curve Generation Calibration Curve Generation Chromatogram Integration->Calibration Curve Generation Concentration Calculation Concentration Calculation Calibration Curve Generation->Concentration Calculation Report Generation Report Generation Concentration Calculation->Report Generation

Caption: Bioanalytical workflow for this compound quantification.

Instrument Performance Comparison for Small Molecule Bioanalysis

This diagram provides a logical comparison of the key performance attributes of Triple Quadrupole, Q-TOF, and Orbitrap mass spectrometers for the bioanalysis of small molecules like this compound.

Instrument Performance Comparison QqQ Triple Quadrupole (QqQ) Sensitivity Sensitivity QqQ->Sensitivity Excellent (MRM) Quantitative_Accuracy Quantitative Accuracy QqQ->Quantitative_Accuracy High Throughput Throughput QqQ->Throughput High QTOF Q-TOF QTOF->Sensitivity Good Selectivity Selectivity QTOF->Selectivity Very High (High Resolution) QTOF->Quantitative_Accuracy Good Qualitative_Capability Qualitative Capability QTOF->Qualitative_Capability Excellent (Accurate Mass) Orbitrap Orbitrap Orbitrap->Sensitivity Very Good Orbitrap->Selectivity Exceptional (Ultra-High Resolution) Orbitrap->Quantitative_Accuracy Very High Orbitrap->Qualitative_Capability Superior (Accurate Mass & High Resolution)

Caption: Comparison of mass spectrometry platform performance attributes.

Conclusion

The choice of mass spectrometry platform for the analysis of this compound depends on the specific requirements of the study.

  • Triple Quadrupole (QqQ) mass spectrometers remain the workhorse for high-throughput, targeted quantification due to their exceptional sensitivity in MRM mode and robustness. They are ideal for regulated bioanalysis where the analytes are well-defined.

  • Quadrupole Time-of-Flight (Q-TOF) instruments offer a versatile solution for both quantitative and qualitative analysis. Their high mass accuracy and resolution provide excellent selectivity, reducing potential interferences from the matrix. This makes them well-suited for drug metabolism studies and for screening for unknown metabolites in addition to quantifying the parent drug.

  • Orbitrap mass spectrometers provide the highest level of resolution and mass accuracy, leading to unparalleled selectivity. While historically favored for qualitative and discovery-based workflows, modern Orbitrap instruments offer quantitative performance that is competitive with triple quadrupoles, with the added benefit of providing high-confidence qualitative data simultaneously.

For routine, high-sensitivity quantification of this compound, a triple quadrupole instrument is often the most cost-effective and efficient choice. However, when a deeper understanding of the metabolic fate of the drug is required, or when dealing with complex matrices where high selectivity is paramount, Q-TOF and Orbitrap platforms offer significant advantages. Researchers should carefully consider the specific goals of their analysis to select the most appropriate mass spectrometry platform.

The Strategic Advantage of (-)-Ketoconazole-d3 in Enantioselective Ketoconazole Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of individual enantiomers of chiral drugs is a critical aspect of pharmaceutical research and development. Ketoconazole, a widely used antifungal agent, is a racemic mixture of two enantiomers, (+) and (-)-ketoconazole, which may exhibit different pharmacological and toxicological profiles. This guide provides an in-depth evaluation of (-)-Ketoconazole-d3 as an internal standard for the enantioselective analysis of ketoconazole, comparing its performance with alternative methods and providing supporting experimental data.

Superiority of Isotope-Labeled Internal Standards

In bioanalytical method development, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard, particularly for LC-MS/MS applications. These standards, such as this compound, are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes. This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte, effectively compensating for variations in sample preparation, chromatographic retention, and ionization efficiency in the mass spectrometer. This co-elution is paramount in minimizing matrix effects, which can significantly impact the accuracy and precision of quantification in complex biological matrices.

While structural analog internal standards can be employed and may provide acceptable results in some cases, they are more susceptible to differential matrix effects due to differences in their chemical structure and chromatographic behavior compared to the analyte. This can lead to decreased accuracy and precision in the quantification of the target enantiomers.

Comparative Analysis of Analytical Methods

Several analytical techniques have been developed for the enantioselective separation of ketoconazole. The choice of method often depends on the required sensitivity, sample throughput, and the nature of the sample matrix.

Analytical Method Chiral Selector/Stationary Phase Internal Standard Key Performance Metrics Reference
Chiral HPLC/MS/MS Not SpecifiedLikely a SIL-ISAccurate and precise validated method for enantiomers in human and dog plasma.[1]
Subcritical Fluid Chromatography (SFC) Amylose-based columnNot SpecifiedResolution (Rs) > 4.29, analysis time < 7 min.[2]
Capillary Electrophoresis (CE) Heptakis (2, 3, 6-tri-O-methyl)-β-cyclodextrinNot SpecifiedResolution of four stereoisomers within 17 min. RSDs ≤8.88%.[3]
HPLC with Chiral Mobile Phase Additive Sulfobutyl ether-β-cyclodextrinNot SpecifiedResolution of enantiomers with Rs = 2.05.[4]
LC-MS/MS (Achiral) C18 columnR51012 (structural analog)Recovery of 102% for ketoconazole and 106% for the IS. RSDs ≤8.6%.[5][6]
LC-MS/MS (Achiral) Hedera CN columnLetrozole (structural analog)Good linearity over 0.01-12 ng/mL.[7]
UPLC-MS/MS (Achiral) Acquity BEH C18 columnCarbamazepine (structural analog)Linearity over 5-15,000 ng/mL.[8]

Table 1: Comparison of Analytical Methods for Ketoconazole Analysis. This table summarizes various methods for the analysis of ketoconazole, highlighting the chiral selectors or stationary phases used, the type of internal standard employed, and key performance metrics. The use of a SIL-IS, as is best practice for chiral HPLC/MS/MS, is expected to provide the highest level of accuracy and precision.

Experimental Protocols

Representative Experimental Workflow for Enantioselective LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the enantioselective analysis of ketoconazole using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, etc.) Spike Spike with this compound Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection onto Chiral LC Column Evaporation->Injection Separation Enantioselective Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratios (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 1. A representative workflow for the enantioselective analysis of ketoconazole using a deuterated internal standard.

Detailed Methodologies

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Enantioselective LC-MS/MS Parameters (Composite Method)

  • LC System: High-performance liquid chromatography system.

  • Chiral Column: A polysaccharide-based chiral stationary phase (e.g., amylose or cellulose-based) is commonly effective for the separation of azole antifungals.[2]

  • Mobile Phase: A mixture of an organic modifier (e.g., ethanol or isopropanol) and a buffer (e.g., ammonium acetate or formic acid in water). The exact composition should be optimized for the specific chiral column to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Column Temperature: Controlled, often between 25-40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ketoconazole (analyte): m/z 531.2 → 489.1

    • This compound (IS): m/z 534.2 → 492.1 (Note: The exact transition for the d3-labeled standard may vary slightly depending on the position of the deuterium atoms).

  • Data Analysis: The peak areas of the analyte enantiomers and the internal standard are integrated, and the ratio of the analyte peak area to the internal standard peak area is used for quantification against a calibration curve.

Logical Relationship for Internal Standard Selection

The choice of an appropriate internal standard is a critical decision in quantitative bioanalysis. The following diagram illustrates the logical considerations that favor the use of a stable isotope-labeled internal standard like this compound.

G cluster_goal Goal cluster_challenges Analytical Challenges cluster_solutions Internal Standard Choice cluster_outcome Outcome Goal Accurate and Precise Enantioselective Quantification ME Matrix Effects Goal->ME Recovery Variable Extraction Recovery Goal->Recovery Ionization Ionization Suppression/Enhancement Goal->Ionization SIL_IS Stable Isotope-Labeled IS (this compound) ME->SIL_IS Effectively Mitigated Analog_IS Structural Analog IS (e.g., Itraconazole) ME->Analog_IS Partially Mitigated Recovery->SIL_IS Compensated Recovery->Analog_IS May Not Fully Compensate Ionization->SIL_IS Compensated Ionization->Analog_IS May Not Fully Compensate High_Confidence High Confidence in Results SIL_IS->High_Confidence Lower_Confidence Potentially Compromised Accuracy and Precision Analog_IS->Lower_Confidence

Figure 2. Decision logic for internal standard selection in enantioselective analysis.

Conclusion

The evaluation of this compound for the enantioselective analysis of ketoconazole demonstrates its clear advantages as an internal standard. Its use in conjunction with a validated chiral LC-MS/MS method is paramount for achieving the high levels of accuracy, precision, and robustness required in regulated bioanalysis. While other analytical techniques and alternative internal standards exist, the physicochemical similarity of a stable isotope-labeled internal standard to the analyte provides the most effective means of compensating for analytical variability, particularly the unpredictable nature of matrix effects. For researchers, scientists, and drug development professionals, the investment in a SIL-IS like this compound is a strategic decision that enhances data quality and confidence in the characterization of ketoconazole enantiomers.

References

The Analytical Edge: A Cost-Benefit Analysis of (-)-Ketoconazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an internal standard can be the linchpin of a robust and reliable quantitative assay. For researchers quantifying ketoconazole, a widely used antifungal agent, the use of its deuterated counterpart, (-)-Ketoconazole-d3, offers significant analytical advantages. This guide provides a comprehensive cost-benefit analysis, comparing this compound with common non-deuterated alternatives, supported by experimental data and detailed protocols to inform your selection process.

Executive Summary

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. Its benefits, including improved accuracy, precision, and reliability, particularly in complex biological matrices, often outweigh the higher initial cost compared to non-deuterated alternatives. While structural analogs or other unrelated compounds can be used as internal standards, they may not adequately compensate for matrix effects, leading to greater variability and potentially compromising data integrity. This guide will delve into the specifics to provide a clear framework for your decision-making.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The core advantage of using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively normalizing for variations in the analytical process.

ParameterThis compound (Deuterated IS)Non-Deuterated IS (e.g., R51012, Carbamazepine)Justification
Co-elution with Analyte Nearly identical retention timeMay have different retention timesMinimizes the impact of matrix effects that can vary across the chromatographic peak.
Correction for Matrix Effects HighModerate to LowAs a stable isotope-labeled standard, it experiences nearly identical ion suppression or enhancement as the analyte, leading to more accurate quantification.[1]
Accuracy (% Bias) Typically < 15%Can be > 15%The close structural and chemical similarity leads to more reliable correction.
Precision (% CV) Typically < 15%Can be higher and more variableReduced variability in sample preparation and ionization leads to better reproducibility.
Linearity (r²) ≥ 0.99≥ 0.99Both can achieve good linearity, but the deuterated standard often provides a more robust and reproducible response across the calibration range.
Risk of Differential Recovery LowHigherStructural differences can lead to variations in extraction efficiency between the analyte and the internal standard.

Cost Analysis: A Long-Term Perspective

While the upfront cost of a deuterated internal standard is generally higher, a comprehensive cost-benefit analysis should consider the potential for failed experiments, the need for extensive method troubleshooting, and the overall reliability of the data generated.

Internal StandardSupplier ExamplePrice (USD) per mg (Approx.)Key Considerations
This compound Cayman Chemical€78/mg (approx. $85/mg)Higher initial investment for superior performance and data reliability.
Carbamazepine-d10 Cerilliant$168/mg (for 100µg/mL solution)A deuterated alternative for other assays, illustrating the general price point of deuterated standards.[2][3]
Carbamazepine (non-deuterated) USP
306/100mg(306/100mg (306/100mg(
3.06/mg)
Significantly lower cost, but may not provide optimal performance for ketoconazole analysis due to structural differences.[4]
Ketoconazole (non-deuterated) Chewy Rx$0.68/200mg tablet (for formulation)The raw analytical standard would be more expensive but still significantly cheaper than the deuterated form.[5]

Note: Prices are for estimation purposes and can vary between suppliers and over time.

The financial equation extends beyond the purchase price. The use of a less reliable internal standard can lead to:

  • Increased Method Development Time: More effort may be required to optimize the assay to compensate for the internal standard's shortcomings.

  • Failed Batches: Poor accuracy and precision can lead to the rejection of entire analytical runs, wasting valuable samples, reagents, and instrument time.

  • Data Scrutiny: Data generated with a non-ideal internal standard may face greater scrutiny from regulatory bodies.

Investing in a stable isotope-labeled internal standard like this compound can, therefore, be more cost-effective in the long run by ensuring higher data quality and reducing the risk of costly delays.[1]

Experimental Protocols

Here are representative experimental workflows for the quantification of ketoconazole in biological matrices using different internal standards.

Method 1: Using this compound as an Internal Standard

This method represents the best practice for achieving the highest accuracy and precision.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Ketoconazole: 531.2 → 489.2

    • This compound: 534.2 → 492.2

Method 2: Using a Non-Deuterated Structural Analog (R51012) as an Internal Standard

A viable alternative, though potentially more susceptible to differential matrix effects.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of R51012 internal standard solution (e.g., 1 µg/mL in methanol).

  • Perform a liquid-liquid extraction with 500 µL of diethyl ether.

  • Vortex and centrifuge.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Similar LC conditions as Method 1.

  • MRM Transitions:

    • Ketoconazole: 531.2 → 82.1[6]

    • R51012: 733.5 → 460.2[6]

Method 3: Using a Non-Related Compound (Carbamazepine) as an Internal Standard

A more cost-effective but less ideal approach due to significant structural differences.

1. Sample Preparation:

  • Similar to Method 2, using a Carbamazepine internal standard solution.

2. LC-MS/MS Conditions:

  • LC conditions may need to be adjusted to ensure appropriate retention and separation.

  • MRM Transitions:

    • Ketoconazole: 531.2 → 489.2

    • Carbamazepine: 237.1 → 194.1

Visualizing the Workflow and Logic

To better illustrate the decision-making process and the experimental workflow, the following diagrams are provided.

CostBenefitAnalysis cluster_cost Cost cluster_benefit Benefit Cost_High Higher Initial Cost Cost_Low Lower Initial Cost Benefit_High High Accuracy & Precision Robust Data Benefit_Low Potential for Inaccuracy Increased Method Development IS_Choice Internal Standard Choice Keto_d3 This compound IS_Choice->Keto_d3 Opt for Quality Non_Deuterated Non-Deuterated IS IS_Choice->Non_Deuterated Prioritize Initial Cost Keto_d3->Cost_High Keto_d3->Benefit_High Non_Deuterated->Cost_Low Non_Deuterated->Benefit_Low

Caption: Cost-benefit trade-off for internal standard selection.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometry (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Conclusion

The selection of an internal standard is a critical decision in quantitative bioanalysis. While the initial acquisition cost of this compound is higher than that of non-deuterated alternatives, the investment translates into significant long-term benefits. The superior accuracy, precision, and robustness afforded by a deuterated internal standard minimize the risk of costly experimental failures and ensure the generation of high-quality, reliable data. For researchers and drug development professionals, the use of this compound represents a scientifically sound and ultimately cost-effective strategy for the quantitative analysis of ketoconazole.

References

Safety Operating Guide

Essential Safety and Handling Guidance for (-)-Ketoconazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of (-)-Ketoconazole-d3. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research by outlining best practices for the use of this potent compound.

This compound is a deuterated analog of Ketoconazole, an antifungal agent. As with its parent compound, it should be handled with care due to its potential toxicity. The Safety Data Sheet (SDS) for Ketoconazole-d3 indicates that it is toxic if swallowed and may damage fertility or the unborn child. Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for potent and cytotoxic substances.

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with chemotherapy-rated nitrile gloves is recommended. Ensure gloves have been tested against similar chemicals. Change gloves immediately if contaminated.
Body Protection Lab Coat/GownA disposable, low-permeability gown with long sleeves and tight-fitting cuffs should be worn. The gown should close in the back.[1][2]
Eye/Face Protection Safety Goggles/ShieldChemical splash goggles are required. A full-face shield should be worn over safety goggles when there is a significant risk of splashes.[3]
Respiratory Protection RespiratorA NIOSH-approved N95 or higher-rated respirator should be used when handling the powder form of the compound outside of a containment system.

Experimental Protocol: Safe Handling of this compound

The following protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • All handling of powdered this compound must be conducted within a certified chemical fume hood, a glove box, or a similar containment enclosure to minimize inhalation exposure.
  • The work surface within the containment area should be covered with a disposable, absorbent, and plastic-backed liner.
  • Ensure a dedicated "Cytotoxic Drug Spill Kit" is readily accessible.

2. Donning of PPE:

  • Before entering the designated handling area, don the required PPE in the following order: gown, respirator, face shield/goggles, and then two pairs of chemotherapy-rated nitrile gloves.

3. Weighing and Aliquoting:

  • When weighing the powdered compound, use a dedicated and calibrated analytical balance inside the containment unit.
  • Utilize tools such as disposable spatulas to handle the powder.
  • If preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.

4. Post-Handling and Decontamination:

  • After handling is complete, all surfaces in the containment unit must be decontaminated. Use a 70% ethanol solution or another appropriate deactivating agent.
  • All disposable materials, including the bench liner, spatulas, and any contaminated wipes, are to be disposed of as cytotoxic waste.

5. Doffing of PPE:

  • Remove PPE in the following order to prevent re-contamination: outer gloves, gown, inner gloves, face shield/goggles, and finally the respirator.
  • Dispose of all single-use PPE as cytotoxic waste.
  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous cytotoxic waste.

  • Solid Waste: Contaminated items such as gloves, gowns, bench liners, and weighing papers should be placed in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for cytotoxic waste.

All cytotoxic waste containers must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations. This typically involves incineration at a specialized facility.

Workflow for Safe Handling and Disposal

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Prepare Engineering Controls (Fume Hood/Glove Box) Don_PPE 2. Don Full PPE Prep->Don_PPE Proceed Handle 3. Weigh and Aliquot Compound Don_PPE->Handle Proceed Decon 4. Decontaminate Work Area Handle->Decon Proceed Waste 5. Dispose of Contaminated Materials as Cytotoxic Waste Decon->Waste Proceed Doff_PPE 6. Doff PPE Waste->Doff_PPE Proceed Wash 7. Wash Hands Thoroughly Doff_PPE->Wash Complete

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.